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N,1-Dimethyl-L-tryptophan

Cat. No.: B15127308
M. Wt: 232.28 g/mol
InChI Key: LLXSARQPJDZTPZ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-L-tryptophan is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B15127308 N,1-Dimethyl-L-tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(methylamino)-3-(1-methylindol-3-yl)propanoic acid

InChI

InChI=1S/C13H16N2O2/c1-14-11(13(16)17)7-9-8-15(2)12-6-4-3-5-10(9)12/h3-6,8,11,14H,7H2,1-2H3,(H,16,17)

InChI Key

LLXSARQPJDZTPZ-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N,1-Dimethyl-L-tryptophan, a derivative of the essential amino acid L-tryptophan. The synthesis of this compound is of interest for its potential applications in drug discovery and development, particularly in the context of modulating metabolic pathways involving tryptophan. This document details a two-step chemical synthesis, including experimental protocols and quantitative data.

Introduction

L-tryptophan is a crucial precursor for the biosynthesis of several neuroactive compounds, including serotonin and melatonin. Its metabolism is also central to the kynurenine pathway, which is implicated in immune regulation and neurodegenerative diseases. The modification of the tryptophan structure, such as through methylation, can lead to compounds with altered biological activities. 1-methyl-L-tryptophan is a known inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of the kynurenine pathway[1][2][3][4]. N-methylation of the alpha-amino group can also influence the pharmacological properties of amino acids and peptides. This guide focuses on the synthesis of this compound, a dually methylated analog.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound from L-tryptophan. The first step involves the selective methylation of the indole nitrogen (N1), followed by the methylation of the alpha-amino group (Nα).

Synthesis_Workflow Figure 1. Proposed Synthesis Workflow for this compound L_Tryptophan L-Tryptophan Step1 Step 1: 1-Methylation L_Tryptophan->Step1 Intermediate 1-Methyl-L-tryptophan Step1->Intermediate Step2 Step 2: Nα-Methylation (Eschweiler-Clarke Reaction) Intermediate->Step2 Final_Product This compound Step2->Final_Product

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-L-tryptophan

This procedure is adapted from a patented method for the direct methylation of the indole nitrogen of L-tryptophan[5].

Reaction Scheme:

L-Tryptophan + CH₃X → 1-Methyl-L-tryptophan

Materials and Reagents:

  • L-Tryptophan

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene for recrystallization

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-tryptophan (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C (ice bath).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Acidify the aqueous solution to a pH of approximately 6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot toluene to afford pure 1-Methyl-L-tryptophan.

Quantitative Data:

ParameterValueReference
Molar Ratio (Trp:Base:CH₃I)1 : 1.1 : 1.2[5]
SolventAnhydrous DMF[5]
Reaction Time12-16 hoursGeneral Knowledge
Reaction Temperature0 °C to Room TemperatureGeneral Knowledge
Purification MethodRecrystallization[5]
Expected Yield>80%[5]
Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This procedure details the N-methylation of the previously synthesized 1-Methyl-L-tryptophan using the Eschweiler-Clarke reaction[6][7][8][9].

Reaction Scheme:

1-Methyl-L-tryptophan + HCHO + HCOOH → this compound

Materials and Reagents:

  • 1-Methyl-L-tryptophan

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a round-bottom flask, add 1-Methyl-L-tryptophan (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq) to the flask.

  • Add formaldehyde solution (excess, e.g., 5-10 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid to the cooled mixture to precipitate the product as its hydrochloride salt.

  • Filter the precipitate and wash with cold deionized water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of this compound (estimated to be around pH 6-7) using a suitable base (e.g., ammonium hydroxide).

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure this compound.

Quantitative Data:

ParameterValueReference
ReagentsFormaldehyde, Formic Acid[6][8]
Reaction Time4-6 hoursGeneral Knowledge
Reaction TemperatureReflux (100-110 °C)[6]
Purification MethodPrecipitation and pH adjustmentGeneral Knowledge
Expected YieldHigh[7]

Metabolic Context of L-Tryptophan and its Derivatives

While specific signaling pathways for this compound are not well-documented, its structure suggests potential interactions with the metabolic pathways of its parent molecule, L-tryptophan. The following diagram illustrates the major metabolic fates of L-tryptophan and the position of this compound as a synthetic derivative.

Tryptophan_Metabolism Figure 2. Metabolic Fates of L-Tryptophan and the Position of a Synthetic Derivative cluster_synthesis Synthetic Pathway cluster_metabolism Metabolic Pathways L_Tryptophan_syn L-Tryptophan Methylation_1 1-Methylation L_Tryptophan_syn->Methylation_1 L_Tryptophan_met L-Tryptophan Methyl_Tryptophan 1-Methyl-L-tryptophan Methylation_1->Methyl_Tryptophan N_Methylation Nα-Methylation Methyl_Tryptophan->N_Methylation Dimethyl_Tryptophan This compound N_Methylation->Dimethyl_Tryptophan IDO_TDO IDO/TDO L_Tryptophan_met->IDO_TDO TPH TPH L_Tryptophan_met->TPH Kynurenine Kynurenine Pathway (Immune Regulation, Neurotoxicity) IDO_TDO->Kynurenine Serotonin Serotonin Pathway (Neurotransmission) TPH->Serotonin

Simplified overview of major L-tryptophan metabolic pathways and the synthetic route to this compound.

The primary metabolic routes for L-tryptophan are the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), and the serotonin pathway, initiated by tryptophan hydroxylase (TPH)[10]. The synthetic derivative, 1-methyl-L-tryptophan, is known to inhibit IDO[1][2][3][4]. The biological activity of the further N-methylated product, this compound, is an area for future investigation.

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound from L-tryptophan. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the biological properties of this compound is warranted to explore its potential as a modulator of tryptophan-related metabolic pathways.

References

N,1-Dimethyl-L-tryptophan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N,1-Dimethyl-L-tryptophan, focusing on its fundamental chemical properties. The information is intended to serve as a foundational reference for professionals in research and development.

Core Chemical Properties

This compound is a derivative of the essential amino acid L-tryptophan. The defining structural feature is the presence of two methyl groups: one on the indole nitrogen (position 1) and another on the alpha-amino group (N). This methylation significantly alters the compound's physicochemical properties compared to its parent molecule.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number1152412-98-0[1]
Molecular Weight232.28 g/mol [1][2]
Molecular FormulaC13H16N2O2[1][2]

Experimental Protocols and Biological Activity

Chemical Structure and Identification

The structural representation and key identifiers of this compound are crucial for its unambiguous identification in a research context.

Logical Relationship of this compound Identifiers cluster_chemical_info This compound CAS_1152412_98_0 CAS Number 1152412-98-0 MW_232_28 Molecular Weight 232.28 CAS_1152412_98_0->MW_232_28 identifies MF_C13H16N2O2 Molecular Formula C13H16N2O2 CAS_1152412_98_0->MF_C13H16N2O2 corresponds to

Caption: Key identifiers for this compound.

References

Potential Metabolic Pathways of N,1-Dimethyl-L-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,1-Dimethyl-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. While its precise metabolic fate has not been empirically determined, this technical guide outlines putative metabolic pathways based on the known metabolism of structurally related compounds, including tryptophan, N-methylated tryptophans, and N,N-dimethyltryptamine (DMT). Understanding these potential pathways is crucial for researchers and drug development professionals investigating the pharmacological and toxicological profile of this compound. This document provides a comprehensive overview of inferred enzymatic reactions, potential metabolites, and detailed experimental protocols for future in vitro and in vivo studies. All quantitative data for related compounds are summarized for comparative analysis, and key metabolic and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is characterized by two key structural modifications to the parent L-tryptophan molecule: methylation at the indole nitrogen (N1) and dimethylation at the alpha-amino group (Nα). These alterations are expected to significantly influence its metabolic profile compared to endogenous tryptophan. This guide explores the probable enzymatic processes involved in its biotransformation, drawing parallels from established metabolic routes of similar indole derivatives. The primary proposed pathways include entry into a modified kynurenine pathway, N-demethylation, and oxidative deamination.

Putative Metabolic Pathways

Based on existing literature for related compounds, the metabolism of this compound is likely to proceed through three main routes:

  • Modified Kynurenine Pathway: The initial and rate-limiting step of the kynurenine pathway is the oxidation of the indole ring by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1 and IDO2). Studies have shown that 1-methyl-L-tryptophan is a substrate for IDO1 and IDO2, but it inhibits TDO due to steric hindrance at the active site.[1] Therefore, it is plausible that this compound could be metabolized by IDO1 and IDO2 to form N-formyl-1-methyl-kynurenine. Subsequent enzymatic steps would likely parallel the canonical kynurenine pathway, leading to a series of N1-methylated metabolites.[2]

  • N-Demethylation: The N,N-dimethylamino group is a substrate for cytochrome P450 (CYP) enzymes.[3][4] Specifically, CYP2D6, CYP2C19, and CYP3A4 have been implicated in the N-demethylation of various tertiary amines, including N,N-dimethyltryptamine (DMT).[5][6] This process would sequentially remove the methyl groups, leading to the formation of N-methyl-L-tryptophan and subsequently L-tryptophan, which could then enter their respective metabolic pathways.

  • Oxidative Deamination: Monoamine oxidase A (MAO-A) is known to catalyze the oxidative deamination of N,N-dimethyltryptamine (DMT), leading to the formation of an unstable intermediate that is further oxidized to indole-3-acetic acid.[2][7] Given the structural similarity of the dimethylaminoethyl side chain, it is conceivable that this compound could also be a substrate for MAO-A, leading to the formation of 1-methyl-indole-3-pyruvic acid.

Visualized Metabolic Pathways

Putative_Metabolism_of_N1_Dimethyl_L_tryptophan cluster_kynurenine Modified Kynurenine Pathway cluster_demethylation N-Demethylation cluster_deamination Oxidative Deamination This compound This compound N-Formyl-1-methyl-kynurenine N-Formyl-1-methyl-kynurenine This compound->N-Formyl-1-methyl-kynurenine IDO1/IDO2 1-Methyl-L-tryptophan 1-Methyl-L-tryptophan This compound->1-Methyl-L-tryptophan CYP450s (e.g., CYP2D6, CYP3A4) 1-Methyl-indole-3-pyruvic acid 1-Methyl-indole-3-pyruvic acid This compound->1-Methyl-indole-3-pyruvic acid MAO-A 1-Methyl-kynurenine 1-Methyl-kynurenine N-Formyl-1-methyl-kynurenine->1-Methyl-kynurenine Formamidase 3-Hydroxy-1-methyl-kynurenine 3-Hydroxy-1-methyl-kynurenine 1-Methyl-kynurenine->3-Hydroxy-1-methyl-kynurenine KMO Further Metabolites Further Metabolites 3-Hydroxy-1-methyl-kynurenine->Further Metabolites 1-Methyl-tryptamine 1-Methyl-tryptamine 1-Methyl-L-tryptophan->1-Methyl-tryptamine AADC

Putative metabolic pathways of this compound.

Quantitative Data for Related Compounds

Direct kinetic data for the interaction of this compound with metabolic enzymes are not available. The following table summarizes known kinetic parameters for related compounds to provide a basis for comparison.

EnzymeSubstrate/InhibitorParameterValueSpeciesReference
IDO1 1-Methyl-L-tryptophanKi19 µMRecombinant[8]
IDO1 L-TryptophanKm~7 µMHuman[9]
IDO2 1-Methyl-L-tryptophanIC50~600 µMHuman[10]
IDO2 D-1-Methyl-tryptophanIC50>1000 µMHuman[10]
MAO-A N,N-DimethyltryptamineKm4.6 µMRat Brain[11]
CYP2D6 N,N-DimethyltryptamineKm1.12 µMHuman[12]
CYP2C19 Citalopram (N-demethylation)Km198 µMHuman[6]
CYP3A4 Citalopram (N-demethylation)Km169 µMHuman[6]

Experimental Protocols

The following protocols are adapted from established methods for studying the metabolism of tryptophan and related indoleamines. These can serve as a starting point for investigating the metabolic fate of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by hepatic enzymes, primarily cytochrome P450s.

Materials:

  • Human liver microsomes (commercially available)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), this compound (at various concentrations, e.g., 1-100 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.[13][14]

Cell-Based Tryptophan Metabolism Assay

This protocol allows for the investigation of this compound metabolism in a cellular context, for example, in cancer cell lines known to express IDO1.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • This compound

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Reagents for metabolite extraction (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Substrate Addition: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Extraction: To the supernatant, add an equal volume of cold methanol or acetonitrile containing an internal standard to precipitate proteins. Centrifuge to clarify the sample.

  • LC-MS/MS Analysis: Analyze the extracted supernatant by LC-MS/MS to measure the depletion of the parent compound and the formation of metabolites.[15][16]

Potential Signaling Pathway Interactions

The metabolites of this compound, if formed, could interact with various signaling pathways.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Kynurenine and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and xenobiotic metabolism.[13] 1-Methyl-kynurenine, a putative metabolite, may also modulate AhR signaling.

  • NMDA Receptor Modulation: Kynurenic acid, a downstream metabolite of the kynurenine pathway, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[17] The formation of 1-methyl-kynurenic acid could potentially have similar neuroprotective or neuromodulatory effects.

  • Serotonergic System: If N-demethylation leads to the formation of L-tryptophan, this could subsequently increase the synthesis of serotonin and melatonin, impacting mood, sleep, and other neurological functions.

Visualized Signaling Pathway

Signaling_Pathways This compound This compound Putative Metabolites Putative Metabolites This compound->Putative Metabolites Metabolism Serotonin Pathway Serotonin Pathway This compound->Serotonin Pathway via N-demethylation to L-Tryptophan AhR AhR Putative Metabolites->AhR Activation/Modulation NMDA Receptor NMDA Receptor Putative Metabolites->NMDA Receptor Antagonism (speculative) Gene Transcription\n(Immune Response, Xenobiotic Metabolism) Gene Transcription (Immune Response, Xenobiotic Metabolism) AhR->Gene Transcription\n(Immune Response, Xenobiotic Metabolism) Neuronal Excitation Neuronal Excitation NMDA Receptor->Neuronal Excitation Serotonin & Melatonin Synthesis Serotonin & Melatonin Synthesis Serotonin Pathway->Serotonin & Melatonin Synthesis

Potential interactions of this compound metabolites with key signaling pathways.

Conclusion

The metabolic fate of this compound is likely a complex interplay of several enzymatic pathways. Based on the metabolism of structurally similar compounds, we propose that the modified kynurenine pathway, N-demethylation, and oxidative deamination are the most probable routes of biotransformation. The resulting metabolites may possess biological activity, interacting with key signaling pathways such as the AhR and NMDA receptor systems. The experimental protocols provided in this guide offer a framework for elucidating the precise metabolic pathways and pharmacokinetic profile of this compound. Further research is warranted to validate these putative pathways and to fully characterize the pharmacological and toxicological implications of this novel compound.

Disclaimer

The metabolic pathways and biological activities described in this document are putative and based on inferences from related compounds. Direct experimental evidence for the metabolism of this compound is currently lacking. The information provided is intended for research and drug development professionals and should not be interpreted as definitive.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of N,N-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of N,N-Dimethyl-L-tryptophan, a methylated derivative of the essential amino acid L-tryptophan. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemistry and potential applications of novel tryptamine compounds.

It is important to note that while the user's query specified N,1-Dimethyl-L-tryptophan, the available scientific literature predominantly focuses on N,N-Dimethyl-L-tryptophan . The "1" position on the indole ring of tryptophan is a nitrogen atom, and methylation at this position is chemically distinct from methylation at the amino group. This guide will focus on the well-documented N,N-Dimethyl-L-tryptophan.

Discovery and Natural Occurrence

N,N-Dimethyl-L-tryptophan has been identified as a natural product in certain species of psychotropic fungi, most notably in the genus Psilocybe. Its discovery is linked to the broader investigation of the diverse secondary metabolism of these mushrooms beyond their well-known psychoactive component, psilocybin.

Initial studies on the biosynthesis of psilocybin revealed a complex enzymatic pathway originating from L-tryptophan. Further research into the metabolome of these fungi led to the identification of other L-tryptophan-derived compounds, including β-carbolines and N,N-Dimethyl-L-tryptophan[1][2][3].

Fungal Sources

The primary documented natural source of N,N-Dimethyl-L-tryptophan is the mushroom Psilocybe serbica[4][5]. This species, found in Central Europe, is known to produce a variety of tryptamine alkaloids. The presence of N,N-Dimethyl-L-tryptophan in P. serbica indicates a distinct metabolic pathway that is not directly involved in the synthesis of psilocybin[4]. While other Psilocybe species are known producers of various tryptamines, the specific occurrence and concentration of N,N-Dimethyl-L-tryptophan in those species are not as well-documented. Other alkaloids have been identified in the Psilocybe genus, including 4-OH-tryptamine, neoechinulin A, verpacamide A, and lumichrome[6].

Quantitative Data

Quantitative data on the concentration of N,N-Dimethyl-L-tryptophan in natural sources is limited in the current scientific literature. Most analytical studies on Psilocybe mushrooms have focused on quantifying psilocybin, psilocin, and baeocystin. However, one study provided quantitative data for various tryptamine alkaloids in a wide range of psychotropic mushrooms, although specific values for N,N-Dimethyl-L-tryptophan were not explicitly detailed[7]. The table below summarizes the reported concentrations of related tryptamine alkaloids in select Psilocybe species to provide context.

SpeciesCompoundConcentration (mg/g dry weight)Reference
Panaeolus cinctulusBaeocystin0.118–1.525[7]
Norbaeocystin0.045–0.477[7]
Psilocin0.007–0.257[7]
Psilocybin0.114–1.578[7]
Psilocybe mexicanaAeruginascinTraces[7]
Baeocystin0.254–0.324[7]
Norbaeocystin0.159–0.203[7]
Psilocin1.944–1.974[7]
Psilocybin3.286–3.934[7]
Psilocybe zapotecorumPsilocin0.293–0.367[7]
Psilocybin9.022–9.653[7]

Biosynthesis

The biosynthesis of N,N-Dimethyl-L-tryptophan in Psilocybe serbica is catalyzed by a specific methyltransferase enzyme, designated TrpM[2][4]. This enzymatic pathway directly utilizes L-tryptophan as a substrate, sequentially adding two methyl groups to the nitrogen atom of the amino group.

The TrpM Enzyme

The key enzyme in this pathway, TrpM, has been identified and functionally characterized. It is a methyltransferase that facilitates the iterative methylation of L-tryptophan. Importantly, TrpM shows substrate specificity for L-tryptophan and does not act on tryptamine, which is an intermediate in the biosynthesis of other tryptamines like DMT[2][4]. This distinguishes the biosynthetic route of N,N-Dimethyl-L-tryptophan from that of N,N-dimethyltryptamine (DMT), which involves the decarboxylation of tryptophan to tryptamine followed by methylation[8][9].

The biosynthesis of N,N-Dimethyl-L-tryptophan is considered a separate branch of the L-tryptophan-dependent secondary metabolism in Psilocybe, distinct from the well-established psilocybin biosynthesis pathway[4].

Biosynthesis_of_NN_Dimethyl_L_tryptophan cluster_0 cluster_1 L_Tryptophan L-Tryptophan N_Methyl_L_tryptophan N-Methyl-L-tryptophan L_Tryptophan->N_Methyl_L_tryptophan Methylation NN_Dimethyl_L_tryptophan N,N-Dimethyl-L-tryptophan N_Methyl_L_tryptophan->NN_Dimethyl_L_tryptophan Methylation TrpM TrpM (Methyltransferase) SAM1 S-Adenosyl methionine (SAM) SAH1 S-Adenosyl homocysteine (SAH) SAM1->SAH1 SAM2 S-Adenosyl methionine (SAM) SAH2 S-Adenosyl homocysteine (SAH) SAM2->SAH2

Biosynthesis of N,N-Dimethyl-L-tryptophan

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of N,N-Dimethyl-L-tryptophan are not extensively published. However, methodologies used for the analysis of other tryptamine alkaloids from fungal matrices can be adapted.

Extraction and Isolation

A general workflow for the extraction and isolation of tryptamine alkaloids from Psilocybe mushrooms is outlined below. This process typically involves solvent extraction followed by chromatographic purification.

Extraction_and_Isolation_Workflow Start Dried Fungal Material (e.g., Psilocybe serbica) Extraction Extraction with Polar Solvent (e.g., Methanol or Ethanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Evaporation Solvent Evaporation (under reduced pressure) Filtration->Evaporation Crude_Extract Crude Tryptamine Extract Evaporation->Crude_Extract Chromatography Chromatographic Purification (e.g., HPLC) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Analysis of Fractions (e.g., LC-MS, NMR) Fractions->Analysis Isolated_Compound Isolated N,N-Dimethyl-L-tryptophan Analysis->Isolated_Compound

Extraction and Isolation Workflow

Protocol Details:

  • Sample Preparation: Fresh fungal material is typically freeze-dried or air-dried to remove water content. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered fungal material is extracted with a polar solvent such as methanol or ethanol. This can be done through maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the target compounds.

  • Purification: The crude extract is then subjected to chromatographic techniques for purification. High-performance liquid chromatography (HPLC) is a common method for separating individual compounds from the complex mixture[10]. A C18 column is often used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape[11][12][13][14].

  • Fractions Collection and Analysis: Fractions are collected from the HPLC and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the compound of interest based on its mass-to-charge ratio.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the detection and quantification of N,N-Dimethyl-L-tryptophan.

  • Chromatographic Separation: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for tryptamine derivatives. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification by monitoring the transition of the precursor ion to a specific product ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of the isolated compound. Both 1H and 13C NMR spectra are required to confirm the structure of N,N-Dimethyl-L-tryptophan. The characteristic signals for the indole ring protons and carbons, as well as the signals for the dimethylamino group and the rest of the amino acid backbone, would be observed[15].

Technique Parameters Purpose
HPLC C18 column, water/acetonitrile gradient with formic acidSeparation and purification
LC-MS/MS ESI positive mode, Multiple Reaction Monitoring (MRM)Detection and quantification
1H NMR 400-600 MHz, in a suitable deuterated solvent (e.g., D2O, DMSO-d6)Structural elucidation (proton environment)
13C NMR 100-150 MHz, in a suitable deuterated solventStructural elucidation (carbon skeleton)

Signaling Pathways and Pharmacological Activity

The direct interaction of N,N-Dimethyl-L-tryptophan with specific signaling pathways has not been extensively studied. However, as a derivative of L-tryptophan, its biological activity is likely to be related to the broader tryptophan metabolic network.

L-tryptophan is a precursor to several important signaling molecules, including serotonin and melatonin[16][17]. The metabolism of tryptophan is complex, with the majority being catabolized through the kynurenine pathway[18][19][20]. It is plausible that N,N-Dimethyl-L-tryptophan could interact with enzymes or receptors within these pathways, but further research is needed to confirm any specific effects.

Given its structural similarity to N,N-dimethyltryptamine (DMT), a known psychedelic compound that acts as an agonist at serotonin receptors (primarily 5-HT2A), it is conceivable that N,N-Dimethyl-L-tryptophan could have some affinity for these receptors, although its pharmacological profile is likely to be different due to the presence of the carboxyl group. The anticancer activity of other alkaloids found alongside N,N-Dimethyl-L-tryptophan in Psilocybe has been noted, suggesting potential areas for future investigation into the bioactivity of this compound[6].

Tryptophan_Metabolism_Context cluster_0 Major Metabolic Fates of L-Tryptophan L_Tryptophan L-Tryptophan Serotonin_Pathway Serotonin Pathway L_Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway L_Tryptophan->Kynurenine_Pathway NN_Dimethyl_L_Tryptophan_Pathway N,N-Dimethyl-L-tryptophan Biosynthesis L_Tryptophan->NN_Dimethyl_L_Tryptophan_Pathway Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine NN_Dimethyl_L_Tryptophan N,N-Dimethyl-L-tryptophan NN_Dimethyl_L_Tryptophan_Pathway->NN_Dimethyl_L_Tryptophan Melatonin Melatonin Serotonin->Melatonin

Metabolic Context of N,N-Dimethyl-L-tryptophan

Conclusion

N,N-Dimethyl-L-tryptophan is a naturally occurring methylated amino acid found in Psilocybe serbica. Its biosynthesis is catalyzed by the methyltransferase TrpM in a pathway distinct from that of psilocybin. While methods for its isolation and characterization can be adapted from existing protocols for tryptamine alkaloids, specific quantitative data and detailed studies on its pharmacological activity and interaction with signaling pathways are currently lacking. Further research is warranted to fully elucidate the biological role and potential applications of this unique natural product.

References

N,1-Dimethyl-L-tryptophan: A Hypothetical Tryptophan Metabolite with Potentially Novel Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of prominent chemical and biological databases, including PubChem, ChemSpider, the Human Metabolome Database (HMDB), and the Kyoto Encyclopedia of Genes and Genomes (KEGG), did not yield any direct evidence for the natural occurrence or established biological role of N,1-Dimethyl-L-tryptophan as a tryptophan metabolite. This document, therefore, presents a theoretical exploration of its potential properties and metabolic pathways based on the known characteristics of its constituent methylated forms: 1-methyl-L-tryptophan and N-methylated tryptophans.

Introduction

Tryptophan, an essential amino acid, is a precursor to a diverse array of bioactive molecules crucial for human health, including neurotransmitters, hormones, and immunomodulatory compounds. The metabolic fate of tryptophan is primarily governed by three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway mediated by gut microbiota. Post-translational and metabolic modifications, such as methylation, can significantly alter the biological activity of tryptophan and its derivatives. This guide explores the hypothetical tryptophan metabolite, this compound, by examining the individual effects of methylation at the indole nitrogen (position 1) and the alpha-amino group (N-terminus).

Physicochemical Properties

While no experimental data exists for this compound, its basic physicochemical properties can be predicted. These properties are compared with its parent molecule, L-tryptophan, and its singly methylated analogs in the table below.

PropertyL-Tryptophan1-methyl-L-tryptophanN,N-Dimethyl-L-tryptophanThis compound (Predicted)
Molecular Formula C₁₁H₁₂N₂O₂C₁₂H₁₄N₂O₂[1]C₁₃H₁₆N₂O₂[2]C₁₃H₁₆N₂O₂
Molar Mass ( g/mol ) 204.23[3]218.25[1]232.28[2]~232.28
PubChem CID 6305[3]676159[1]13946331[2]Not Available

Potential Metabolic Pathways and Biological Significance

The biological effects of this compound would likely be a composite of the known activities associated with methylation at the 1-position of the indole ring and the alpha-amino group.

Methylation at the 1-Position: Blocking the Kynurenine Pathway

Methylation of the indole nitrogen at position 1, as seen in 1-methyl-L-tryptophan, has a profound impact on the kynurenine pathway. 1-methyl-L-tryptophan is a known competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting step in this pathway[4][5][6]. IDO1 is a key regulator of immune responses, and its inhibition is a therapeutic strategy in cancer and other diseases[7].

Therefore, it can be hypothesized that this compound would also act as an IDO1 inhibitor, thereby shunting tryptophan metabolism away from the production of kynurenine and its downstream neuroactive and immunomodulatory metabolites. This could lead to increased bioavailability of tryptophan for other pathways, such as serotonin synthesis.

N-Methylation: A Gateway to Psychoactive Compounds

N-methylation of the amino group of tryptophan and its derivatives is catalyzed by the enzyme Indolethylamine N-methyltransferase (INMT)[8][9][10][11]. This enzyme is responsible for the synthesis of N,N-dimethyltryptamine (DMT), a potent psychedelic compound, from tryptamine[12]. While direct N-methylation of tryptophan itself is less characterized, the presence of N,N-dimethyl-L-tryptophan has been reported in some plant species[13].

The presence of a dimethylated amino group in this compound suggests that it could potentially interact with serotonergic receptors, similar to DMT, although the additional methyl group on the indole ring would likely alter its binding affinity and pharmacological profile.

The following diagram illustrates the established tryptophan metabolic pathways and the hypothetical position of this compound.

Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway cluster_indole Indole Pathway (Microbiota) cluster_hypothetical Hypothetical Pathway Tryptophan L-Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 >95% FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP ~1-2% Indole Indole & Derivatives Tryptophan->Indole ~4-6% One_MT 1-Methyl-L-tryptophan Tryptophan->One_MT Methylation (Position 1) NN_DMT N,N-Dimethyl-L-tryptophan Tryptophan->NN_DMT N-Dimethylation Kynurenine Kynurenine IDO1->Kynurenine Serotonin Serotonin FiveHTP->Serotonin N1_DMT This compound One_MT->IDO1 Inhibits One_MT->N1_DMT N-Dimethylation NN_DMT->N1_DMT Methylation (Position 1) Methyltransferase1 Indole-N- Methyltransferase? Methyltransferase2 Amine-N- Methyltransferase (INMT)

Hypothetical position of this compound in tryptophan metabolism.

Experimental Protocols

While no specific protocols for this compound exist, methodologies for the analysis of related methylated tryptophans can be adapted.

Mass Spectrometry (MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites in biological matrices.

Sample Preparation (Plasma/Serum):

  • Thaw samples on ice.

  • Precipitate proteins by adding 4 volumes of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₁₁,¹⁵N₂-L-tryptophan).

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Parameters (Conceptual):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: For this compound, one would predict a precursor ion (Q1) of m/z 233.1. The product ions (Q3) would need to be determined experimentally by infusion of a synthesized standard. Likely fragment ions would result from the loss of the carboxylic acid group and fragmentation of the side chain.

The following diagram outlines a typical experimental workflow for the analysis of tryptophan metabolites.

Experimental_Workflow start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol + Internal Standard) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

A typical workflow for the analysis of tryptophan metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be essential for the unambiguous identification of synthesized this compound.

Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Spectral Features (Predicted):

  • Indole Protons: Aromatic signals between 7.0 and 8.0 ppm.

  • Alpha-Proton: A signal between 3.0 and 4.0 ppm.

  • Beta-Protons: Diastereotopic signals between 2.8 and 3.5 ppm.

  • N-Methyl Protons: A singlet around 2.5-3.0 ppm.

  • 1-Methyl Proton: A singlet around 3.7 ppm.

The following table summarizes key mass spectrometric and NMR data for related compounds.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Key ¹H NMR Signals (ppm)
L-Tryptophan 205.1188.1, 146.1, 130.1Indole NH (~10.8), Aromatic (7.0-7.7), α-H (~3.5), β-H (~3.2)
1-methyl-L-tryptophan 219.1202.1, 159.1, 144.1Aromatic (7.0-7.6), 1-CH₃ (~3.7), α-H (~3.6), β-H (~3.2)
N,N-Dimethyl-L-tryptophan 233.1216.1, 174.1, 130.1Indole NH (~10.8), Aromatic (7.0-7.6), N(CH₃)₂ (~2.7), α-H (~3.4), β-H (~3.1)

Conclusion and Future Directions

While this compound has not been identified as a natural tryptophan metabolite, its hypothetical structure suggests a molecule with the potential for unique biological activity. The combination of IDO1 inhibition from the 1-methyl group and potential serotonergic activity from the N,N-dimethyl group could lead to novel pharmacological effects.

Future research in this area would require the chemical synthesis of this compound to enable its characterization and biological testing. Key research questions would include:

  • Does this compound inhibit IDO1, and with what potency?

  • Does it interact with serotonin or other neurotransmitter receptors?

  • Can it be metabolized by known enzymes, and what are its metabolic products?

  • Can it be detected in biological systems, and are there any conditions under which it might be endogenously produced?

Answering these questions would provide valuable insights into the structure-activity relationships of methylated tryptophan derivatives and could open new avenues for drug development in immunology and neuroscience.

References

A Technical Guide to the Spectroscopic Characteristics of N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N,1-Dimethyl-L-tryptophan. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this document leverages data from closely related analogs, namely L-tryptophan, N-methyl-L-tryptophan, and 1-methyl-L-tryptophan, to project the spectral characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and presents a hypothetical synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for this compound. These predictions are based on the analysis of spectral data from L-tryptophan and its methylated derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in its structure. The chemical shifts are influenced by the electron-donating methyl groups at the indole nitrogen (N1) and the alpha-amino nitrogen.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-2 (indole)~7.1sSinglet, due to no adjacent protons.
H-4 (indole)~7.6dDoublet, coupled to H-5.
H-5 (indole)~7.1tTriplet, coupled to H-4 and H-6.
H-6 (indole)~7.2tTriplet, coupled to H-5 and H-7.
H-7 (indole)~7.5dDoublet, coupled to H-6.
α-H~3.8ddDoublet of doublets, coupled to β-protons.
β-H~3.3mMultiplet, diastereotopic protons.
N-CH₃~2.4sSinglet, protons of the N-methyl group.
1-CH₃ (indole)~3.7sSinglet, protons of the 1-methyl group.
COOH~10-12br sBroad singlet, acidic proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the methyl substitutions causing notable shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O~175Carboxylic acid carbonyl.
C-2 (indole)~128
C-3 (indole)~108
C-3a (indole)~129
C-4 (indole)~119
C-5 (indole)~121
C-6 (indole)~122
C-7 (indole)~111
C-7a (indole)~137
α-C~65
β-C~28
N-CH₃~40
1-CH₃ (indole)~32
Predicted IR Absorption Data

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=O (Carboxylic Acid)1725-1700Stretching
C=C (aromatic)1600-1450Stretching
C-N1350-1000Stretching

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to obtain a good signal-to-noise ratio.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic route for this compound, starting from L-tryptophan. This pathway involves two key methylation steps.

G A L-Tryptophan B Protection of Carboxylic Acid and Amino Group A->B Step 1 C N1-Methylation (e.g., CH3I, NaH) B->C Step 2 D Deprotection of Amino Group C->D Step 3 E N-Methylation (e.g., HCHO, NaBH3CN) D->E Step 4 F Deprotection of Carboxylic Acid E->F Step 5 G This compound F->G Step 6

Caption: A plausible synthetic workflow for this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow from the molecular structure to the interpretation of its spectroscopic data.

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Raw Data cluster_interpretation Structural Elucidation A This compound B NMR Spectroscopy A->B C IR Spectroscopy A->C D Chemical Shifts (ppm) Coupling Constants (Hz) B->D E Absorption Frequencies (cm-1) C->E F Connectivity and 3D Structure D->F G Functional Groups E->G

Caption: The process of spectroscopic analysis for structural determination.

Methodological & Application

Application Note: Quantification of N,1-Dimethyl-L-tryptophan using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of N,1-Dimethyl-L-tryptophan in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this tryptophan derivative.

Introduction

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and a variety of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2] Methylated derivatives of tryptophan are of growing interest due to their potential roles in modulating enzymatic pathways and cellular signaling. This compound, a derivative with methyl groups on both the amino group and the indole nitrogen, is structurally related to known modulators of tryptophan metabolism. For instance, 1-methyltryptophan is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway.[3] The precise biological role of this compound is an active area of investigation, and a reliable quantitative method is essential for these studies. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the accurate determination of this compound in complex biological samples.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d6)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution profile.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound233.1144.125
This compound233.1188.115
Internal Standard (d6)239.1150.125

Note: The molecular weight of N,N-Dimethyl-L-tryptophan is 232.28 g/mol .[4] The precursor ion for this compound is predicted to be [M+H]+ at m/z 233.1. The product ions are predicted based on the fragmentation of similar tryptophan derivatives, where the loss of the dimethylamino-carboxyethyl side chain results in a prominent fragment.[5] Optimal collision energies should be determined empirically.

Results and Discussion

This method is designed to provide excellent linearity, accuracy, and precision for the quantification of this compound. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response, ensuring reliable results.

Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115%
Precision (%CV) < 15%
Lower Limit of Quantification (LLOQ) To be determined empirically based on required sensitivity

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Caption: Experimental workflow for this compound quantification.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Serotonin Serotonin Tryptophan->Serotonin N1DMT This compound Tryptophan->N1DMT Methyltransferases Downstream Downstream Metabolites Kynurenine->Downstream IDO IDO1 N1DMT->IDO Inhibition? Methyltransferases Methyltransferases

Caption: Potential role of this compound in tryptophan metabolism.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. This application note offers a comprehensive protocol that can be readily implemented in research and drug development laboratories to further investigate the physiological and pathological roles of this methylated tryptophan derivative.

References

Application Note: Chiral Separation of N,1-Dimethyl-tryptophan Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,1-Dimethyl-tryptophan is a derivative of the essential amino acid L-tryptophan. As with many biologically active molecules, chirality plays a crucial role in its pharmacological and toxicological properties. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates their separation and characterization. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N,1-Dimethyl-tryptophan enantiomers. The protocol is based on established methods for structurally similar tryptophan derivatives, particularly 1-methyltryptophan, utilizing a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP).[1]

Data Presentation

The following table summarizes the quantitative data for the chiral separation of tryptophan and its monosubstituted derivatives on a CHIRALPAK® ZWIX(+) column. This data provides a strong reference for the expected performance of the separation of N,1-Dimethyl-tryptophan enantiomers under similar conditions. The zwitterionic CSP is highly effective for the enantiomeric separation of these compounds.[1][2]

Table 1: Chiral Separation Data for Tryptophan Derivatives on CHIRALPAK® ZWIX(+)

CompoundMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)
Tryptophan 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2)1.0401.802.501.426.01[2]
1-Methyl-tryptophan 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2)1.0251.511.931.283.09
5-Methyl-tryptophan 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2)1.0251.421.791.262.94
6-Methyl-tryptophan 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2)1.0251.451.831.262.98
5-Methoxy-tryptophan 50mM Formic Acid + 25mM Diethylamine in Methanol/Water (98/2)1.0251.632.051.262.87

Data for methylated tryptophan derivatives adapted from methodologies for monosubstituted tryptophan derivatives on a Cinchona alkaloid-based zwitterionic CSP.[1]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a detailed methodology for the chiral separation of N,1-Dimethyl-tryptophan enantiomers.

Materials and Reagents
  • Racemic N,1-Dimethyl-tryptophan Standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Formic Acid (FA, Analytical Grade)

  • Diethylamine (DEA, Analytical Grade)

  • Chiral HPLC Column: CHIRALPAK® ZWIX(+) or a similar Cinchona alkaloid-based zwitterionic CSP. These columns incorporate both anion- and cation-exchange functionalities, making them ideal for separating zwitterionic molecules like amino acids.[3][4]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis Detector

Chromatographic Conditions
  • Column: CHIRALPAK® ZWIX(+) (e.g., 250 x 4.6 mm, 3 µm)

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in Methanol/Water (98/2, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (may be optimized, e.g., to 40°C, for better resolution)[2]

  • Detection Wavelength: 254 nm or 280 nm (Tryptophan derivatives have strong absorbance in this range)

  • Injection Volume: 5 µL

Procedure
  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase, add 980 mL of methanol to a suitable container.

    • Add 20 mL of HPLC-grade water.

    • Carefully add the appropriate amounts of formic acid and diethylamine to achieve final concentrations of 50 mM and 25 mM, respectively.

    • Sonicate the mobile phase for 15-20 minutes to degas.

  • Sample Preparation:

    • Prepare a stock solution of racemic N,1-Dimethyl-tryptophan at a concentration of 1 mg/mL in the mobile phase.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Install the CHIRALPAK® ZWIX(+) column into the HPLC system.

    • Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Inject 5 µL of the prepared sample into the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the retention times (k'), separation factor (α), and resolution (Rs) to evaluate the quality of the separation. Typically, the L-enantiomer elutes first on a CHIRALPAK® ZWIX(+) column.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral separation of N,1-Dimethyl-tryptophan enantiomers using HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output MobilePhase Mobile Phase Preparation (MeOH/H2O + FA/DEA) Equilibration Column Equilibration (CHIRALPAK® ZWIX(+)) MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter Racemate) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Analysis (Calculate Rs, α) Chromatogram->Analysis Report Final Report Analysis->Report

Caption: Workflow for chiral HPLC separation.

Signaling Pathway of Chiral Recognition

This diagram illustrates the principle of chiral recognition on a zwitterionic chiral stationary phase.

G cluster_system Chiral Recognition System cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Analyte CSP Zwitterionic Selector (e.g., Quinine derivative) Interaction_L Weak Diastereomeric Interaction CSP->Interaction_L Interaction_D Strong Diastereomeric Interaction CSP->Interaction_D Enantiomer_L L-Enantiomer Enantiomer_L->Interaction_L Enantiomer_D D-Enantiomer Enantiomer_D->Interaction_D Elution Differential Elution Interaction_L->Elution Elutes Faster Interaction_D->Elution Elutes Slower

Caption: Principle of chiral recognition on a CSP.

References

The Use of N,1-Dimethyl-L-tryptophan as an Internal Standard in Mass Spectrometry: A Feasibility Assessment and Generalized Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, the use of an appropriate internal standard (IS) is crucial for achieving accurate and precise results by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but is not endogenously present in the sample. N,1-Dimethyl-L-tryptophan, a methylated derivative of the essential amino acid L-tryptophan, has been considered as a potential internal standard for the analysis of tryptophan and its metabolites. This document provides an overview of the properties of this compound and outlines a generalized protocol for its potential application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

It is important to note that a comprehensive review of scientific literature did not yield specific, validated methods detailing the use of this compound as an internal standard for quantitative analysis. The protocols and data presented below are therefore based on the analysis of structurally similar compounds and general principles of LC-MS/MS method development. Researchers should perform thorough validation to establish the suitability of this compound for their specific application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂PubChem
Molecular Weight 232.28 g/mol PubChem
Monoisotopic Mass 232.1212 DaPubChem
IUPAC Name 2-(dimethylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acidPubChem
Solubility Soluble in DMSO and waterCayman Chemical[1]

Generalized Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines the general steps for utilizing this compound as an internal standard for the quantification of an analyte of interest (e.g., tryptophan, tryptamine, or their derivatives). This protocol requires optimization and validation for any specific application.

Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., 50% methanol in water). Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation

The following is a general protein precipitation protocol suitable for plasma or serum samples. The choice of solvent and volumes should be optimized.

  • To 50 µL of the sample (e.g., plasma, serum, or cell lysate), add 150 µL of the working internal standard solution in a protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Example)

The chromatographic conditions need to be optimized to achieve good separation of the analyte(s) from matrix components and from the internal standard. A reversed-phase C18 column is a common starting point for tryptophan and its metabolites.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions (Hypothetical)

Mass spectrometry parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, must be determined by direct infusion of the this compound standard into the mass spectrometer. The following are hypothetical MRM transitions based on the structure of the molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 233.1To be determinedTo be determined
Analyte of Interest To be determinedTo be determinedTo be determined

The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ions would result from the fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for tryptophan derivatives involve the loss of the carboxylic acid group and cleavage of the side chain.

Data Presentation: Method Validation Parameters

Once the LC-MS/MS method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables present the type of data that should be generated during method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Analyte Namee.g., 1 - 1000>0.99e.g., 1/x²

Table 2: Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Analyte NameLLOQe.g., 1<2080-120<2080-120
Low QCe.g., 3<1585-115<1585-115
Mid QCe.g., 100<1585-115<1585-115
High QCe.g., 800<1585-115<1585-115

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative bioanalytical method using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Sample_Spiking Spike Samples with IS Working_Solutions->Sample_Spiking Protein_Precipitation Protein Precipitation Sample_Spiking->Protein_Precipitation Supernatant_Transfer Transfer Supernatant Protein_Precipitation->Supernatant_Transfer LC_Separation Chromatographic Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

Signaling Pathway Context

This compound is not known to be involved in any specific signaling pathways. Its primary relevance is as a synthetic compound for potential use in analytical chemistry. The analytical methods discussed here are typically used to study signaling pathways involving endogenous tryptophan metabolites, such as the kynurenine and serotonin pathways.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Tryptophan Tryptophan 5-HTP 5-Hydroxytryptophan Tryptophan->5-HTP Kynurenine Kynurenine Tryptophan->Kynurenine Serotonin Serotonin 5-HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid

References

Application Notes and Protocols for N,1-Dimethyl-L-tryptophan in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-Dimethyl-L-tryptophan, also known as Indoximod, is a small molecule immunomodulatory agent. It is a methylated derivative of the essential amino acid L-tryptophan. Unlike many other compounds targeting the tryptophan catabolism pathway, this compound is not a direct enzymatic inhibitor of indoleamine 2,3-dioxygenase (IDO1). Instead, it acts as a tryptophan mimetic, influencing key cellular signaling pathways involved in immune regulation, such as the mammalian target of rapamycin (mTOR) and the aryl hydrocarbon receptor (AhR) pathways.[1][2] These application notes provide detailed protocols for the in vitro administration of this compound, summarize key quantitative data, and illustrate its mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through two interconnected signaling pathways:

  • mTORC1 Pathway Activation: In conditions of low tryptophan, often induced by IDO1 activity in the tumor microenvironment, T-cell proliferation is suppressed. This compound acts as a tryptophan mimetic, signaling tryptophan sufficiency to the mTORC1 complex. This leads to the reactivation of mTORC1, which in turn promotes protein synthesis and T-cell proliferation, thereby overcoming the immunosuppressive effects of tryptophan depletion.[2][3]

  • Aryl Hydrocarbon Receptor (AhR) Pathway Modulation: this compound can also modulate the AhR signaling pathway. This can lead to a variety of downstream effects, including the differentiation of CD4+ T cells. Specifically, it has been shown to favor the differentiation of helper T cells (Th17) over regulatory T cells (Tregs), which can contribute to a more robust anti-tumor immune response.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Indoximod) from in vitro studies.

Table 1: Potency and Efficacy

ParameterValueCell Type/ConditionReference
EC₅₀ (CD8+ T cell proliferation restoration) 23.2 µM (95% CI: 14.6 to 36.7 µM)Co-culture with TDO-expressing SW48 cells[3]
EC₅₀ (CD8+ T cell proliferation restoration) 41.4 µM (95% CI: 31.1 to 55.4 µM)Culture in conditioned media from TDO-expressing SW48 cells[3]
EC₅₀ (CD8+ T cell proliferation enhancement) 25.7 µM (95% CI: 13.5 to 36.9 µM)Culture in fresh media[3]
EC₅₀ (IDO protein downregulation) ~20 µMHuman monocyte-derived dendritic cells[3]
IC₅₀ (IDO1 inhibition) 7 µM (for D-isomer)Enzyme assay

Table 2: Effective Concentrations in Cell-Based Assays

ConcentrationAssayCell TypeEffectReference
100 µMT cell differentiationHuman CD4+ T cellsIncreased RORC and decreased FOXP3 expression[3]
10-100 µMT cell proliferationHuman CD8+ T cellsRestoration of proliferation in tryptophan-depleted conditions[3]
1 mMAHR activationBladder cancer cell lines (RT4 and T24)Increased CYP1A1 expression[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor solubility in aqueous solutions at neutral pH.[5]

Method 1: Using NaOH and HCl (for higher concentrations)

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in 0.1 N NaOH to create a concentrated stock solution (e.g., 20 mM).[4]

  • Neutralize the solution to a physiological pH of ~7.4 by carefully adding 0.1 N HCl.[4]

  • Note: Precipitation may occur as the pH is lowered.[6] It is recommended to perform this neutralization step immediately before dilution into the final cell culture medium.

  • Sterile-filter the final stock solution through a 0.22 µm filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Method 2: Using DMSO (for lower concentrations)

  • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Store aliquots at -20°C.

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., triple-negative breast cancer cells)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)[7]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is from 1 µM to 1 mM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells in medium containing the vehicle (e.g., neutralized NaOH/HCl solution or DMSO) as a negative control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

T Cell Proliferation Assay

This protocol is designed to evaluate the effect of this compound on T cell proliferation, particularly in an immunosuppressive environment.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

  • TDO-expressing cancer cell line (e.g., SW48) or IDO-expressing dendritic cells[3]

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 beads or antibodies for T cell activation[3]

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well U-bottom plates

  • This compound stock solution

  • Flow cytometer

Procedure:

  • Preparation of T cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If required, further isolate CD8+ T cells using magnetic-activated cell sorting (MACS).

  • Labeling T cells: Resuspend T cells at 1 x 10⁶ cells/mL in PBS and add the cell proliferation dye at the manufacturer's recommended concentration. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes. Wash the cells twice with complete medium.

  • Co-culture setup:

    • For co-culture with cancer cells: Seed 4 x 10⁴ TDO-expressing SW48 cells per well in a 96-well U-bottom plate.[3]

    • For culture with conditioned medium: Culture SW48 cells for 48 hours, then collect and filter the supernatant to use as conditioned medium.[3]

  • Add the labeled T cells (e.g., 1 x 10⁵ cells) to the wells.

  • Add anti-CD3/CD28 beads to activate the T cells.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8) if necessary.

    • Acquire the samples on a flow cytometer.

    • Analyze the proliferation by gating on the T cell population and observing the dilution of the proliferation dye.

Western Blot for mTOR Pathway Activation

This protocol is to assess the activation of the mTOR signaling pathway by this compound through the detection of phosphorylated S6 kinase (pS6K).[3]

Materials:

  • T cells or other relevant cell lines

  • Tryptophan-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS6K, anti-S6K, anti-Actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture T cells overnight in tryptophan-free RPMI medium to mimic an immunosuppressive environment.[3]

  • Treat the cells with different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 5 hours).[3] Include an untreated control.

  • Lyse the cells in lysis buffer on ice.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pS6K overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total S6K and a loading control like Actin.

Visualizations

Signaling Pathway Diagram

N1_Dimethyl_L_tryptophan_Signaling cluster_0 Tryptophan Depleted Microenvironment cluster_1 T Cell IDO1 IDO1 Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 mTORC1 mTORC1 Tryptophan->mTORC1 (activates) N1_DMT N,1-Dimethyl- L-tryptophan N1_DMT->mTORC1 Mimics Tryptophan (activates) AhR AhR N1_DMT->AhR (modulates) Proliferation Proliferation mTORC1->Proliferation Th17_Diff Th17 Differentiation AhR->Th17_Diff Treg_Diff Treg Differentiation AhR->Treg_Diff

Caption: this compound signaling pathway in T cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (NaOH/HCl or DMSO) viability Cell Viability Assay (24-72h incubation) prep_compound->viability proliferation T Cell Proliferation Assay (3-5 day co-culture) prep_compound->proliferation western Western Blot for mTOR Pathway (pS6K) prep_compound->western prep_cells Culture and Prepare Target Cells prep_cells->viability prep_cells->proliferation prep_cells->western analyze_via Calculate % Viability and IC50 viability->analyze_via analyze_prolif Analyze Proliferation by Flow Cytometry proliferation->analyze_prolif analyze_wb Quantify Protein Expression western->analyze_wb

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols for Enzymatic Assays of N,1-Dimethyl-L-tryptophan Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,1-Dimethyl-L-tryptophan is a methylated derivative of the essential amino acid L-tryptophan. While the biological roles and metabolism of L-tryptophan are well-documented, the specific enzymatic pathways involving this compound are not extensively characterized in the scientific literature. This document provides detailed protocols for two potential enzymatic assays to investigate the activity of enzymes that may synthesize or degrade this compound. These protocols are based on established methods for enzymes that act on structurally similar substrates, namely N-methyl-L-tryptophan and other methylated indoleamines.

The proposed assays are:

  • A Spectrophotometric Assay for a Putative this compound Oxidase: This assay is adapted from protocols for N-methyltryptophan oxidase (MTOX) and other amine oxidases. It measures the production of hydrogen peroxide, a common byproduct of oxidative demethylation reactions.

  • A Radiochemical Assay for a Putative Tryptophan N-methyltransferase: This assay is based on the methodology for Indolethylamine-N-methyltransferase (INMT), which catalyzes the transfer of a methyl group from a donor to an acceptor molecule.

These protocols provide a starting point for researchers to screen for and characterize enzymatic activities related to this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical metabolic pathway for the synthesis and degradation of this compound, based on known tryptophan metabolism.

N,1-Dimethyl-L-tryptophan_Metabolism Tryptophan L-Tryptophan N_Methyl_Tryptophan N-Methyl-L-tryptophan Tryptophan->N_Methyl_Tryptophan INMT-like Methyltransferase (SAM -> SAH) N1_Dimethyl_Tryptophan This compound N_Methyl_Tryptophan->N1_Dimethyl_Tryptophan Product_B Demethylated Product B + Formaldehyde N_Methyl_Tryptophan->Product_B MTOX (O2 -> H2O2) N1_Dimethyl_Tryptophan->N_Methyl_Tryptophan Product_A Demethylated Product A + Formaldehyde N1_Dimethyl_Tryptophan->Product_A Putative Oxidase (MTOX-like) (O2 -> H2O2)

Hypothetical metabolic pathway for this compound.

Data Presentation

The following tables summarize kinetic data for enzymes that act on substrates structurally related to this compound. This data can serve as a reference for expected enzyme performance.

Table 1: Kinetic Parameters of N-methyltryptophan oxidase (MTOX) from E. coli

Substratekcat (min⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-methyl-L-tryptophan4600[1]--
Sarcosine24.5[1]39[1]10.5

Table 2: Kinetic Parameters of Indolethylamine-N-methyltransferase (INMT)

Enzyme SourceSubstrateKm (µM)
Rabbit INMTTryptamine270
Human INMTTryptamine2920
Rabbit INMTN-methyltryptamine86

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Putative this compound Oxidase Activity

This protocol is designed to detect the activity of an oxidase that may use this compound as a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

Experimental Workflow Diagram

Spectrophotometric_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer (e.g., 50 mM K-Phosphate, pH 7.5) - this compound (Substrate) - HRP Solution - Chromogenic Substrate (e.g., ABTS) - Enzyme Sample start->prepare_reagents prepare_reaction Prepare Reaction Mixture (Buffer, HRP, Chromogenic Substrate) prepare_reagents->prepare_reaction add_enzyme Add Enzyme Sample to Reaction Mixture prepare_reaction->add_enzyme initiate_reaction Initiate Reaction by Adding Substrate add_enzyme->initiate_reaction measure_absorbance Measure Absorbance Change over Time at specific λ (e.g., 414 nm for ABTS) initiate_reaction->measure_absorbance analyze_data Calculate Initial Rate (ΔAbs/min) measure_absorbance->analyze_data end End analyze_data->end

Workflow for the spectrophotometric oxidase assay.

Materials

  • Enzyme preparation (e.g., cell lysate, purified protein)

  • This compound (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic HRP substrate

  • 96-well microplate, UV-transparent

  • Microplate reader capable of kinetic measurements

Procedure

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to the desired working concentrations in assay buffer.

    • Prepare a 1 mg/mL stock solution of HRP in assay buffer.

    • Prepare a 10 mM stock solution of ABTS in assay buffer.

  • Assay Setup:

    • In each well of a 96-well microplate, add the following in order:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • 10 µL of HRP stock solution

      • 20 µL of ABTS stock solution

      • A suitable volume of enzyme preparation.

    • Include control wells:

      • No enzyme control: Replace the enzyme preparation with an equal volume of buffer.

      • No substrate control: Replace the substrate solution with an equal volume of buffer.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the this compound working solution to each well.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 414 nm (for ABTS) every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the no-enzyme control from the rate of the experimental wells.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for oxidized ABTS at 414 nm is 36,000 M⁻¹cm⁻¹).

Protocol 2: Radiochemical Assay for Putative Tryptophan N-methyltransferase Activity

This protocol is designed to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([¹⁴C]-SAM) to N-methyl-L-tryptophan to form this compound.

Experimental Workflow Diagram

Radiochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) - N-Methyl-L-tryptophan (Substrate) - [¹⁴C]-S-adenosyl-L-methionine ([¹⁴C]-SAM) - Enzyme Sample start->prepare_reagents prepare_reaction Prepare Reaction Mixture (Buffer, Substrate, Enzyme) prepare_reagents->prepare_reaction initiate_reaction Initiate Reaction by Adding [¹⁴C]-SAM prepare_reaction->initiate_reaction incubate Incubate at Optimal Temperature (e.g., 37°C) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add quenching solution) incubate->stop_reaction extract_product Extract Radiolabeled Product (e.g., using organic solvent) stop_reaction->extract_product quantify_radioactivity Quantify Radioactivity in Organic Phase via Liquid Scintillation Counting extract_product->quantify_radioactivity end End quantify_radioactivity->end

Workflow for the radiochemical methyltransferase assay.

Materials

  • Enzyme preparation

  • N-methyl-L-tryptophan (substrate)

  • [¹⁴C]-S-adenosyl-L-methionine ([¹⁴C]-SAM)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Quenching solution (e.g., 0.5 M borate buffer, pH 10)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Tris-HCl buffer (to a final volume of 100 µL)

      • N-methyl-L-tryptophan (at varying concentrations for kinetic studies)

      • A suitable amount of enzyme preparation.

    • Include control tubes:

      • No enzyme control: Replace the enzyme with buffer.

      • No substrate control: Replace the substrate with buffer.

  • Reaction Initiation and Incubation:

    • Pre-warm the reaction mixtures to 37°C.

    • Initiate the reaction by adding a known amount of [¹⁴C]-SAM (e.g., 10 µM, with a specific activity of 50-60 mCi/mmol).

    • Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 100 µL of quenching solution.

    • Add 500 µL of organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the phases.

    • Carefully transfer a known volume of the organic (upper) phase, which contains the radiolabeled product, to a scintillation vial.

  • Quantification:

    • Add 5 mL of scintillation fluid to the vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using the counter's efficiency.

    • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-SAM.

    • Express enzyme activity as pmol of product formed per minute per mg of protein.

Disclaimer: These protocols are proposed based on established methods for similar enzymes and substrates. Optimization of assay conditions (e.g., pH, temperature, substrate and enzyme concentrations) will be necessary for any specific enzyme that acts on this compound. Appropriate safety precautions must be taken when working with radiolabeled materials.

References

Application Notes and Protocols for N,1-Dimethyl-L-tryptophan as a Probe for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound N,1-Dimethyl-L-tryptophan (CAS 1152412-98-0) is a specific chemical entity.[1] However, in the context of enzyme inhibition probes, the most extensively studied and utilized related compounds are the stereoisomers of 1-methyl-tryptophan (1-MT): 1-L-methyl-tryptophan (L-1-MT) and 1-D-methyl-tryptophan (D-1-MT), also known as Indoximod.[2] The "1" in 1-methyl-tryptophan refers to the methylation on the indole nitrogen. Given the vast body of research on 1-MT as an enzyme inhibitor, these application notes will focus on its use as a probe, particularly for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[3][] This pathway is a key regulator of the immune response.[5] In many tumors, IDO1 is overexpressed, leading to a depletion of tryptophan in the local microenvironment and an accumulation of immunosuppressive metabolites known as kynurenines.[6][7] This process helps cancer cells evade the host immune system by suppressing the proliferation and function of effector T-cells.[8] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy.[]

1-methyl-tryptophan (1-MT), a synthetic analog of tryptophan, acts as a competitive inhibitor of IDO1.[5] It is a valuable tool for studying the biological roles of the IDO1 pathway and for screening new, more potent inhibitory compounds. 1-MT exists as two stereoisomers, L-1-MT and D-1-MT, which exhibit different inhibitory profiles and biological activities.[9]

Application Notes

Mechanism of Action

1-methyl-tryptophan competitively inhibits IDO1 by binding to the enzyme's active site, preventing the binding of the natural substrate, L-tryptophan.[2] The methyl group at the 1-position of the indole ring prevents the catalytic conversion to N-formylkynurenine.[2] While both isomers can inhibit the enzyme, their potencies differ depending on the assay system. In cell-free assays with recombinant human IDO1, the L-isomer is a more potent inhibitor.[9] However, in some cell-based systems, particularly those involving dendritic cells, the D-isomer has shown greater efficacy in reversing immunosuppression.[9][10] This has led to the advancement of the D-isomer (Indoximod) into clinical trials.[11]

Use as a Research Probe

  • Studying IDO1 Function: 1-MT is used to elucidate the role of the IDO1 pathway in various physiological and pathological processes, including cancer immunology, autoimmune diseases, and neuroinflammation.

  • Target Validation: It serves as a tool to validate IDO1 as a therapeutic target in preclinical models.

  • Screening Tool: 1-MT can be used as a reference compound in high-throughput screening assays designed to identify novel IDO1 inhibitors.

  • Investigating Off-Target Effects: Interestingly, some studies suggest that 1-MT may have biological effects independent of direct IDO1 inhibition, such as activating the Aryl Hydrocarbon Receptor (AHR), which should be considered when interpreting results.[12][13]

Quantitative Data: Inhibitory Activity of 1-Methyl-Tryptophan Isomers

The inhibitory potency of 1-MT isomers against IDO1 can vary based on the assay type (cell-free vs. cell-based) and the specific cell line used.

CompoundAssay TypeSystemPotency (IC50 / Ki)Reference
1-L-Methyl-Tryptophan (L-1-MT) Cell-FreeRecombinant Human IDO1Ki = 19 µM[9]
Cell-FreeRecombinant Human IDO1IC50 = 19 µM
Cell-BasedIFNγ-stimulated HeLa CellsIC50 = 120 µM
1-D-Methyl-Tryptophan (D-1-MT / Indoximod) Cell-FreeRecombinant Human IDO1Not effective up to 100 µM[9]
Cell-BasedIFNγ-stimulated HeLa CellsIC50 > 2.5 mM[14]
DL-1-Methyl-Tryptophan (Racemic) Cell-FreeRecombinant Human IDO1Ki = 35 µM[9]

Experimental Protocols

Protocol 1: Cell-Free IDO1 Inhibition Assay using Recombinant Human IDO1

This protocol is adapted from methodologies used in commercially available assay kits and published research.[3][15][16] It measures the production of N-formylkynurenine, which is then detected, often after conversion to a fluorescent product.

Materials:

  • Recombinant Human IDO1 (rhIDO1)

  • IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid (Cofactor)

  • Methylene Blue (Cofactor)

  • Catalase

  • Test Inhibitor (e.g., 1-MT) and vehicle control (e.g., DMSO)

  • Fluorogenic Developer Solution

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 402/488 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Tryptophan (e.g., 10 mM in IDO1 Assay Buffer).

    • Prepare a stock solution of the test inhibitor (e.g., 1-MT) in a suitable solvent (e.g., DMSO) and create a dilution series.

    • Reconstitute rhIDO1 in IDO1 Assay Buffer as per the manufacturer's instructions. Keep on ice.

    • Prepare a "Reaction Mix" containing IDO1 Assay Buffer, Ascorbic Acid (final concentration ~20 mM), Methylene Blue (final concentration ~10 µM), and Catalase (final concentration ~100 µg/mL).

  • Assay Setup (per well):

    • Add 50 µL of the Reaction Mix to each well.

    • Add 10 µL of the test inhibitor dilution or vehicle control.

    • Add 20 µL of rhIDO1 solution.

    • Incubate for 5-10 minutes at 37°C.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 20 µL of L-Tryptophan solution (final concentration ~400 µM).

    • The final reaction volume will be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. Gentle shaking is recommended.

  • Detection:

    • Stop the reaction and develop the signal by adding 50 µL of Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate at 45°C for 3 hours, protected from light.

    • Cool the plate to room temperature.

  • Measurement:

    • Read the fluorescence at an excitation of ~402 nm and an emission of ~488 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol is based on the widely used method of inducing IDO1 expression in a cancer cell line with interferon-gamma (IFNγ) and measuring the accumulation of kynurenine in the culture medium.[3][8]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Interferon-gamma (IFNγ)

  • Test Inhibitor (e.g., 1-MT) and vehicle control

  • Trichloroacetic acid (TCA), 6.1 N

  • Ehrlich's Reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well clear cell culture plate

  • 96-well clear flat-bottom plate for colorimetric reading

  • Microplate reader (absorbance at 480 nm)

Procedure:

  • Cell Seeding:

    • Seed HeLa or SKOV-3 cells into a 96-well culture plate at a density of 1-3 x 10^4 cells per well in 100 µL of culture medium.

    • Allow cells to attach overnight at 37°C in a 5% CO2 incubator.

  • IDO1 Induction and Inhibition:

    • The next day, prepare solutions of IFNγ and the test inhibitor (e.g., 1-MT) in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells.

    • Add 100 µL of medium containing IFNγ (final concentration 10-100 ng/mL) and the desired concentration of the test inhibitor or vehicle control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the culture supernatant from each well and transfer it to a fresh 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well to hydrolyze N-formylkynurenine to kynurenine.

    • Incubate the plate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

  • Colorimetric Reaction:

    • Transfer 100 µL of the clear supernatant to a new 96-well clear, flat-bottom plate.

    • Freshly prepare Ehrlich's reagent.

    • Add 100 µL of Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Incubate at room temperature for 10-20 minutes.

  • Measurement and Analysis:

    • Read the absorbance at 480 nm using a microplate reader.

    • Create a standard curve using known concentrations of kynurenine to quantify the amount produced.

    • Calculate the percent inhibition of kynurenine production for each inhibitor concentration compared to the IFNγ-stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Visualizations

kynurenine_pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate NFK N-Formylkynurenine Kyn Kynurenine NFK->Kyn Spontaneous Hydrolysis Downstream Downstream Metabolites Kyn->Downstream Inhibitor 1-Methyl-Tryptophan (Probe/Inhibitor) Inhibitor->IDO1 Competitive Inhibition IDO1->NFK Catalysis

Caption: The Kynurenine Pathway and IDO1 Inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis p1 Seed Cells (e.g., HeLa) t1 Add IFNγ to Induce IDO1 p1->t1 p2 Prepare Inhibitor (1-MT) Dilutions t2 Add Inhibitor Dilutions p2->t2 t3 Incubate for 24-48h t1->t3 t2->t3 d1 Collect Supernatant t3->d1 d2 Hydrolyze with TCA d1->d2 d3 Add Ehrlich's Reagent d2->d3 d4 Read Absorbance @ 480nm d3->d4 Result Calculate IC50 d4->Result

Caption: Workflow for a Cell-Based IDO1 Inhibition Assay.

References

Application Notes and Protocols for Cell Permeability Assessment of N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-Dimethyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan. Understanding its ability to permeate cell membranes is crucial for evaluating its potential as a therapeutic agent or research tool. Cell permeability is a key determinant of a compound's bioavailability, distribution, and overall pharmacokinetic profile. This document provides detailed application notes and protocols for assessing the cell permeability of this compound using established in vitro models. These assays can help determine if the compound crosses biological barriers via passive diffusion or active transport mechanisms.

Key Concepts in Cell Permeability

  • Apparent Permeability Coefficient (Papp): This is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is a critical parameter for predicting in vivo absorption.

  • Efflux Ratio: Calculated from bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), an efflux ratio significantly greater than 1 (typically >2) suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[1][2]

  • Transcellular vs. Paracellular Transport: Transcellular transport occurs through the cells, while paracellular transport occurs between the tight junctions of the cells. The integrity of the cell monolayer, often measured by Transepithelial Electrical Resistance (TEER), is crucial for distinguishing between these pathways.[3]

Recommended Cell Permeability Assays

For a comprehensive assessment of this compound's permeability, a tiered approach is recommended, starting with a simple, high-throughput assay for passive permeability and progressing to more complex cell-based models that account for active transport.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay ideal for predicting passive transcellular permeability.[4] It is a cost-effective and rapid screening tool.

  • Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[5][6] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer expressing various transporters and tight junctions, mimicking the intestinal epithelium.[5][6][7]

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: Often used to predict blood-brain barrier (BBB) permeability.[8][9] MDCK cells form a tight monolayer with low expression of endogenous transporters, making them suitable for studying the role of specific transfected transporters, such as P-gp in MDCK-MDR1 cells.[1][10]

Given that this compound is an amino acid derivative, it is plausible that its transport could be mediated by amino acid transporters such as the L-type amino acid transporter 1 (LAT1), which is known to transport tryptophan.[11][12] Therefore, cell-based assays like Caco-2 and MDCK are particularly relevant.

Data Presentation

Quantitative data from the permeability assays should be summarized for clear comparison.

AssayParameterThis compoundHigh Permeability Control (e.g., Propranolol)Low Permeability Control (e.g., Atenolol)
PAMPA Papp (A→B) (10⁻⁶ cm/s)Experimental Value> 10< 1
Caco-2 Papp (A→B) (10⁻⁶ cm/s)Experimental Value> 10< 1
Papp (B→A) (10⁻⁶ cm/s)Experimental Value> 10< 1
Efflux Ratio (Papp B→A / Papp A→B)Calculated Value~1~1
MDCK-MDR1 Papp (A→B) (10⁻⁶ cm/s)Experimental Value> 10< 1
Papp (B→A) (10⁻⁶ cm/s)Experimental Value> 10< 1
Efflux Ratio (Papp B→A / Papp A→B)Calculated Value> 2 (for P-gp substrates)~1

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[4][13]

Objective: To assess the passive permeability of this compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane (or a commercial lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Lipid Membrane: Coat the filter of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate for at least 10 minutes.[4]

  • Prepare Solutions:

    • Dissolve this compound and control compounds in PBS to a final concentration of 100 µM.

    • Fill the acceptor plate wells with 300 µL of PBS.

  • Start Assay: Add 150 µL of the test compound solutions to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker.

  • Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Where:

  • V_D = Volume of donor well

  • V_A = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C_A] = Concentration in the acceptor well

  • [C_eq] = Equilibrium concentration

Caco-2 Permeability Assay

This protocol is based on established Caco-2 assay methodologies.[2][5][6]

Objective: To determine the intestinal permeability and potential for active transport of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Control compounds (high permeability, low permeability, P-gp substrate)

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[2]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values should be >200 Ω·cm².[8]

    • Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be < 1 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM in HBSS, pH 6.5 or 7.4) to the apical (upper) chamber and fresh HBSS (pH 7.4) to the basolateral (lower) chamber.[5]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.[6]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis: Quantify the concentration of this compound in all samples by LC-MS/MS.

Data Analysis: Calculate the Papp value for both A→B and B→A directions:

Caption: Possible routes of cellular transport.

Interpretation of Results

  • High Papp in PAMPA: Suggests good passive permeability.

  • High Papp (A→B) in Caco-2/MDCK: Indicates good potential for intestinal or BBB permeability, respectively.

  • Low Papp (A→B) in Caco-2/MDCK: May indicate poor permeability or that the compound is an efflux substrate.

  • Efflux Ratio > 2 in Caco-2 or MDCK-MDR1: Strongly suggests active efflux. If the efflux ratio is reduced in the presence of a specific inhibitor, it confirms the involvement of that transporter.

  • Discrepancy between PAMPA and Cell-Based Assays: If permeability is low in PAMPA but high in Caco-2, it may indicate the involvement of an active uptake transporter. Conversely, high permeability in PAMPA and low permeability in Caco-2 could suggest efflux.

By following these detailed protocols and application notes, researchers can obtain robust and reliable data on the cell permeability of this compound, providing critical insights for its development as a potential therapeutic or research compound.

References

Application Notes and Protocols for N,N-Dimethyltryptamine (DMT) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dimethyltryptamine (DMT) for its use in neuroscience research. This document details its mechanism of action, relevant signaling pathways, and protocols for key experiments.

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in numerous plant and animal species, including trace amounts in the human brain.[1][2] It is a structural analog of serotonin and melatonin.[1] Historically used in shamanic rituals, particularly in the form of the Amazonian brew Ayahuasca, DMT is now a subject of intense interest in neuroscience for its profound effects on consciousness, perception, and mood.[1][3] Its rapid onset and short duration of action make it a unique tool for studying brain function and the neurobiology of consciousness.[1]

Mechanism of Action

DMT's primary pharmacological effects are mediated through its interaction with the serotonin (5-HT) receptor system. It acts as a partial agonist at multiple 5-HT receptor subtypes, with a notable affinity for the 5-HT2A receptor, which is believed to be central to its hallucinogenic effects.[2] However, its activity is not limited to the 5-HT2A receptor; it also interacts with 5-HT1A, 5-HT2C, and other serotonin receptors, as well as the sigma-1 receptor and trace amine-associated receptors (TAARs).[2]

Signaling Pathways

The binding of DMT to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by DMT, the Gαq subunit dissociates and activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability, gene expression, and synaptic plasticity, contributing to the profound psychoactive effects of DMT.

Additionally, DMT's interaction with the sigma-1 receptor is an area of growing research. The sigma-1 receptor is a unique intracellular chaperone protein that modulates calcium signaling, ion channel function, and cellular stress responses.

Diagram of the Primary Signaling Pathway of DMT via the 5-HT2A Receptor

DMT_Signaling_Pathway DMT N,N-Dimethyltryptamine (DMT) Receptor 5-HT2A Receptor (GPCR) DMT->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Primary signaling cascade of DMT following 5-HT2A receptor activation.

Quantitative Data

The following table summarizes the binding affinities of DMT for various receptors, providing a quantitative basis for its pharmacological profile.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A118[2]
5-HT2A108[2]
5-HT2B59[2]
5-HT2C196[2]
5-HT5A450[2]
5-HT6737[2]
5-HT7215[2]
Sigma-114,200[2]
TAAR1High Affinity (qualitative)[2]

Experimental Protocols

This protocol is used to determine the binding affinity of DMT for a specific receptor subtype, for example, the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]ketanserin for 5-HT2A)

  • N,N-Dimethyltryptamine (DMT) solutions of varying concentrations

  • Non-specific binding control (e.g., 10 µM spiperone)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-5HT2A cells to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet (cell membranes) in fresh buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • A fixed concentration of radioligand.

      • A range of concentrations of DMT.

      • Membrane preparation.

      • For non-specific binding wells, add the non-specific binding control instead of DMT.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the DMT concentration.

    • Determine the IC50 value (the concentration of DMT that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-5HT2A cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 4. Incubate membranes, radioligand, and DMT Membrane_Prep->Incubation Reagents 3. Prepare DMT and radioligand solutions Reagents->Incubation Filtration 5. Filter and wash to separate bound/unbound Incubation->Filtration Counting 6. Scintillation counting Filtration->Counting Analysis 7. Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for determining DMT receptor binding affinity.

The head-twitch response in mice is a behavioral assay commonly used to assess the in vivo psychoactive potential of serotonergic compounds, particularly those acting on the 5-HT2A receptor.

Materials:

  • Male C57BL/6J mice

  • N,N-Dimethyltryptamine (DMT) dissolved in saline

  • Vehicle control (saline)

  • Observation chambers

  • Video recording equipment (optional, for later analysis)

Procedure:

  • Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer DMT intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

    • Administer the vehicle control to a separate group of mice.

  • Observation:

    • Immediately after injection, place the mice back into the observation chambers.

    • Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head.

  • Data Analysis:

    • Sum the total number of head twitches for each mouse over the observation period.

    • Compare the mean number of head twitches between the DMT-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal response).

Biosynthesis and Metabolism

DMT is synthesized endogenously from the essential amino acid L-tryptophan.[2] Tryptophan is first decarboxylated to tryptamine by aromatic L-amino acid decarboxylase (AADC). Tryptamine is then N-methylated twice by indolethylamine-N-methyltransferase (INMT) to form N,N-dimethyltryptamine.[3][4]

The primary metabolic pathway for DMT is deamination by monoamine oxidase (MAO), particularly MAO-A, to indole-3-acetic acid (IAA).[3] This rapid metabolism is why DMT is not orally active unless co-administered with a MAO inhibitor (MAOI), as is the case with Ayahuasca.[1][3]

Diagram of DMT Biosynthesis and Metabolism

DMT_Metabolism Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT IAA Indole-3-Acetic Acid (IAA) DMT->IAA MAO-A

Caption: Biosynthesis of DMT from L-Tryptophan and its primary metabolic pathway.

Safety and Handling

DMT is a potent psychoactive substance and should be handled with appropriate safety precautions in a research setting. It is a Schedule I controlled substance in the United States and is similarly regulated in many other countries. All research must be conducted in compliance with local and national regulations and with the appropriate institutional approvals. Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling the compound.

Conclusion

N,N-Dimethyltryptamine is a valuable research tool for investigating the serotonergic system, the neurobiology of consciousness, and the potential therapeutic applications of psychedelic compounds. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the complex pharmacology and effects of this intriguing molecule.

References

Application Note: A Novel Approach for Peptide Derivatization and Quantification in Proteomics using N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the dynamic field of proteomics, the development of novel reagents and methodologies for protein and peptide analysis is crucial for advancing our understanding of complex biological systems. This application note proposes a novel, hypothetical use of N,1-Dimethyl-L-tryptophan as a derivatization agent for quantitative proteomics workflows. While not a currently established method, this document outlines a potential application and provides detailed protocols for its investigation.

The unique structure of this compound, with its reactive carboxylic acid group and tertiary amine, presents an opportunity for covalent labeling of primary amines on peptides, such as the N-terminus and the epsilon-amine of lysine residues. This derivatization could introduce a stable, readily ionizable tag, potentially enhancing detection sensitivity and providing a means for relative quantification in mass spectrometry-based proteomics.

Proposed Application: Amine-Reactive Isobaric Tagging

We hypothesize that this compound can be activated to form an amine-reactive ester, which can then be used to label peptides from different samples. By using isotopic variants of this compound (e.g., with ¹³C or ¹⁵N labels), this approach could be adapted for multiplexed quantitative proteomics, similar to established methods like iTRAQ or TMT.

Experimental Workflow

The proposed workflow for utilizing this compound as a derivatizing agent in a bottom-up proteomics experiment is outlined below. This protocol is a starting point for researchers wishing to investigate this novel application.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis ProteinExtraction Protein Extraction Reduction Reduction (DTT) ProteinExtraction->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Labeling Peptide Labeling Digestion->Labeling Activation Activation of This compound Activation->Labeling Quenching Quenching Labeling->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis

Figure 1: Proposed experimental workflow for this compound based peptide derivatization.

Detailed Experimental Protocols

1. Protein Extraction and Preparation

  • Objective: To extract and prepare proteins from cell or tissue samples for enzymatic digestion.

  • Materials:

    • Lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (proteomics grade)

    • Ammonium bicarbonate

  • Protocol:

    • Homogenize cell or tissue samples in lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the protein lysate to a new tube.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 56°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

2. This compound Derivatization (Hypothetical)

  • Objective: To label the primary amines of peptides with activated this compound.

  • Materials:

    • This compound

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Hydroxylamine

  • Protocol:

    • Activation of this compound: In a separate reaction, dissolve this compound, HBTU, and DIPEA in anhydrous DMF to create an activated ester. (Note: Stoichiometry and reaction conditions would need to be optimized).

    • Peptide Labeling: Add the activated this compound solution to the digested peptide mixture. The pH of the peptide solution should be adjusted to ~8.5 with a suitable buffer to facilitate the reaction with primary amines. Incubate for 1 hour at room temperature.

    • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 50 mM to react with any excess labeling reagent.

    • Sample Cleanup: Desalt the labeled peptides using a C18 solid-phase extraction cartridge.

3. LC-MS/MS Analysis

  • Objective: To separate and analyze the derivatized peptides by mass spectrometry.

  • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.

  • Protocol:

    • Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Load the sample onto a trap column and then separate on an analytical column with a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition mode, with MS1 scans in the Orbitrap and MS2 scans of the most abundant precursor ions.

Illustrative Quantitative Data

The following table represents hypothetical data from a quantitative proteomics experiment comparing a control and a treated sample, using isotopic variants of this compound for labeling.

Protein AccessionPeptide SequenceRatio (Treated/Control)p-valueRegulation
P02768LVNEVTEFAK2.540.001Upregulated
Q9Y6K9AGFAGDDAPR0.450.005Downregulated
P60709VATVSLPR1.020.95Unchanged
P12345YLYEIAR2.110.012Upregulated

Table 1: Example of quantitative proteomics data obtained using the proposed this compound labeling strategy.

Hypothetical Signaling Pathway Involvement

While this compound is not a known signaling molecule, methylation of tryptophan residues on proteins could be a novel post-translational modification. The diagram below illustrates a hypothetical signaling cascade where such a modification could play a role.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Methyltransferase Tryptophan Methyltransferase Kinase1->Methyltransferase Phosphorylates (Activates) ProteinX Protein X Methyltransferase->ProteinX Methylates ProteinX_Me Protein X (Trp-Me) TranscriptionFactor Transcription Factor ProteinX_Me->TranscriptionFactor Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Gradient for N,1-Dimethyl-L-tryptophan Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) gradient for the separation of N,1-Dimethyl-L-tryptophan.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to provide solutions to common issues encountered during the HPLC separation of this compound and related compounds.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for my this compound analyte?

A1: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase.[1] For a basic compound like this compound, this can be due to interactions with acidic silanol groups on the silica-based column packing.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-4) to keep the silanol groups protonated and minimize ionic interactions.[2] Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is recommended.

  • Use of an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping "shields" the residual silanol groups, reducing the potential for secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to poor peak shape.[3] Flush the column with a strong solvent or consider using a guard column.

Q2: My this compound peak is broad and resolution from impurities is poor. How can I improve this?

A2: Broad peaks can result from several factors, including extra-column volume, slow gradient elution, or a suboptimal mobile phase.[4]

Troubleshooting Steps:

  • Optimize Gradient Slope: A steep gradient can lead to poor resolution, while a shallow gradient may result in broad peaks due to diffusion. Experiment with different gradient slopes to find the optimal balance between resolution and peak width.

  • Change Organic Modifier: Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol.[5] If you are using methanol, consider switching to acetonitrile or using a mixture of both.

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce band broadening.[1]

  • Check for Column Voids: A void at the column inlet can cause peak broadening and splitting.[3] This can be checked by disconnecting the column and inspecting the inlet frit. If a void is present, the column may need to be replaced.

Q3: I am experiencing a drifting baseline during my gradient run. What is the cause and how can I fix it?

A3: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[6][7]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize impurities that can contribute to baseline drift.[6]

  • Mobile Phase Absorbance Matching: If possible, add a small amount of a compound to the weaker solvent (Mobile Phase A) to match the UV absorbance of the stronger solvent (Mobile Phase B).

  • Wavelength Selection: Choose a detection wavelength where the mobile phase components have minimal absorbance. For tryptophan derivatives, detection is often performed around 220 nm or 280 nm.[8][9]

  • Thorough System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[2]

Q4: My retention times for this compound are not reproducible between injections. What could be the issue?

A4: Fluctuating retention times can be caused by problems with the HPLC pump, mobile phase preparation, or column temperature.[3][10]

Troubleshooting Steps:

  • Pump Performance: Check for leaks in the pump seals and ensure the check valves are functioning correctly.[6] Air bubbles in the mobile phase can also cause inconsistent flow rates, so ensure your solvents are properly degassed.[6]

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times.[3] Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, ensure it is fully dissolved.

  • Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[2]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time variability.[10] Ensure the column is fully re-equilibrated to the initial conditions before the next injection.

Experimental Protocols

Method Development for this compound Separation

This protocol outlines a general approach for developing a reversed-phase HPLC method for the separation of this compound.

  • Column Selection:

    • Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size). A column with high purity silica and end-capping is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.[5]

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Initial Gradient Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to 220 nm.[9]

    • Perform a scouting gradient from 5% to 95% B over 20 minutes.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the elution time of this compound.

    • If peaks are clustered, flatten the gradient slope in that region.

    • If peaks are too broad, steepen the gradient.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to avoid peak distortion.[6]

Data Presentation
ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 5-20 µL
Scouting Gradient 5-95% B in 20 min
Troubleshooting SummaryPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use end-capped column
Broad Peaks Suboptimal gradientOptimize gradient slope; switch to acetonitrile
Baseline Drift Mismatched mobile phase absorbanceUse HPLC-grade solvents; equilibrate thoroughly
Variable Retention Times Inconsistent pump flowDegas mobile phase; check pump for leaks

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing, Broadening, Splitting) start->peak_shape retention Inconsistent Retention Time? start->retention baseline Baseline Issues? (Drift, Noise) start->baseline check_column Check Column - Age/Contamination - Voids peak_shape->check_column Yes check_mobile_phase Check Mobile Phase - pH - Composition - Degassing peak_shape->check_mobile_phase Yes check_sample Check Sample - Overload - Solvent Mismatch peak_shape->check_sample Yes retention->check_mobile_phase Yes check_gradient Optimize Gradient - Slope - Equilibration Time retention->check_gradient Yes check_system Check HPLC System - Pump Leaks - Temperature Control - Extra-column Volume retention->check_system Yes baseline->check_mobile_phase Yes baseline->check_gradient Yes solution Problem Resolved check_column->solution check_mobile_phase->solution check_gradient->solution check_system->solution check_sample->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Workflow start Define Separation Goal select_conditions Select Initial Conditions (Column, Mobile Phase, Temp) start->select_conditions scouting_run Perform Scouting Gradient (e.g., 5-95% B in 20 min) select_conditions->scouting_run evaluate Evaluate Chromatogram - Resolution - Peak Shape scouting_run->evaluate adjust_slope Adjust Gradient Slope - Flatter for better resolution - Steeper for faster elution evaluate->adjust_slope Resolution Issue adjust_time Adjust Gradient Time evaluate->adjust_time Runtime Issue fine_tune Fine-tune Mobile Phase (e.g., pH, Additives) evaluate->fine_tune Peak Shape Issue optimized Optimized Method evaluate->optimized Goal Met adjust_slope->scouting_run adjust_time->scouting_run fine_tune->scouting_run

Caption: An experimental workflow for HPLC gradient optimization.

References

Troubleshooting N,1-Dimethyl-L-tryptophan synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N,1-Dimethyl-L-tryptophan Synthesis.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound with good selectivity?

A1: A common and effective strategy involves a two-stage process to ensure selective methylation at the indole nitrogen (N1) and the alpha-amino nitrogen (Nα). This typically involves:

  • Protection of the alpha-amino group: The alpha-amino group of L-tryptophan is first protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent its methylation in the first step.

  • N1-methylation of the indole ring: The N1-proton of the indole ring is then deprotonated with a suitable base, followed by reaction with a methylating agent to introduce the first methyl group at the indole nitrogen.

  • Nα-methylation of the amino group: After N1-methylation, the protecting group on the alpha-amino group is removed, and the primary amine is then methylated to a dimethylamino group, often via an Eschweiler-Clarke reaction.

  • Final deprotection (if necessary): If the carboxylic acid was protected (e.g., as a methyl ester), a final deprotection step is carried out.

Q2: What are the most common side reactions I should be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Over-methylation at the alpha-amino group: If the alpha-amino group is not protected during N1-methylation, it can react with the methylating agent, leading to a mixture of N-methylated products.

  • Formation of N,N-Dimethyl-L-tryptophan: During the Nα-methylation step, if the starting material is L-tryptophan instead of 1-methyl-L-tryptophan, the primary product will be N,N-Dimethyl-L-tryptophan.

  • Pictet-Spengler Reaction: This is a significant side reaction that can occur, leading to the formation of β-carboline structures. This is particularly prevalent when using formaldehyde under acidic conditions, as in the Eschweiler-Clarke reaction, with an unprotected or monosubstituted indole ring.[1][2]

  • Racemization: Harsh basic or acidic conditions can lead to the racemization of the chiral center at the alpha-carbon, reducing the enantiomeric purity of the final product.[3]

Q3: How can I minimize the formation of the N,N-Dimethyl-L-tryptophan isomer?

A3: To minimize the formation of N,N-Dimethyl-L-tryptophan, it is crucial to perform the N1-methylation step before the Nα-methylation. Protecting the alpha-amino group during N1-methylation is a key strategy for achieving this selectivity.

Q4: What conditions favor the Pictet-Spengler side reaction, and how can I avoid it?

A4: The Pictet-Spengler reaction is favored by the presence of an aldehyde (like formaldehyde) and an acid catalyst.[2] To avoid this, especially during an Eschweiler-Clarke reaction for Nα-methylation, ensure that the indole N1-position is already methylated. The presence of the methyl group on the indole nitrogen deactivates the indole ring towards electrophilic attack by the iminium ion intermediate of the Eschweiler-Clarke reaction, thus suppressing the Pictet-Spengler cyclization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N1-methylated tryptophan 1. Incomplete deprotonation of the indole nitrogen. 2. Inactive methylating agent. 3. Suboptimal reaction temperature.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use fresh, high-quality methyl iodide or another suitable methylating agent. 3. Optimize the reaction temperature; for NaH/MeI, this is often performed at 0°C to room temperature.
Presence of significant amounts of N,N-Dimethyl-L-tryptophan impurity 1. Nα-methylation occurred simultaneously with or before N1-methylation. 2. Incomplete protection of the alpha-amino group.1. Ensure the alpha-amino group is protected (e.g., with a Boc group) before proceeding with N1-methylation. 2. Verify the complete protection of the amino group by TLC or NMR before the methylation step.
Formation of β-carboline byproducts (detected by LC-MS) 1. Pictet-Spengler reaction occurring during Nα-methylation using the Eschweiler-Clarke reaction on a substrate with an unprotected N1-indole position.1. Confirm that the N1-methylation step was successful and complete before proceeding to the Eschweiler-Clarke reaction. The N1-methyl group will hinder the cyclization.
Racemization of the final product 1. Use of strong basic or acidic conditions for prolonged periods or at elevated temperatures during methylation or deprotection steps.[3]1. Employ milder reaction conditions where possible. For deprotection of a Boc group, consider using milder acids or alternative methods if racemization is a concern.[4][5]
Difficulty in separating this compound from N,N-Dimethyl-L-tryptophan 1. The isomers have very similar polarities.1. Utilize a high-resolution HPLC method, possibly with a mixed-mode column, and optimize the mobile phase to enhance separation.[6] Gradient elution may be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-methyl-L-tryptophan

This protocol is adapted from general procedures for N1-alkylation of Boc-protected tryptophan.[7]

  • Protection of L-tryptophan:

    • Dissolve L-tryptophan (1.0 eq.) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) at 0°C.

    • Stir the mixture at room temperature for 10 hours.

    • Remove the THF under reduced pressure and dilute with water.

    • Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-tryptophan.[8]

  • N1-Methylation:

    • Dissolve N-Boc-L-tryptophan (1.0 eq.) in anhydrous DMF or THF.

    • Cool the solution to 0°C and add sodium hydride (NaH, 2.2 eq.) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding water at 0°C.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • Purify the crude product by column chromatography (silica gel) to obtain N-Boc-1-methyl-L-tryptophan.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol outlines the methylation of the alpha-amino group of 1-methyl-L-tryptophan.

  • Deprotection of N-Boc-1-methyl-L-tryptophan:

    • Dissolve N-Boc-1-methyl-L-tryptophan in a suitable solvent (e.g., methanol).

    • Add an excess of a deprotecting agent such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain 1-methyl-L-tryptophan.

  • Eschweiler-Clarke Methylation:

    • To 1-methyl-L-tryptophan (1.0 eq.), add formic acid (excess, e.g., 5-10 eq.) and formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq.).[9][10][11]

    • Heat the mixture to 80-100°C for several hours (e.g., 4-18 hours), monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture and basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 9.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried and concentrated.

    • The crude product can be purified by crystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound, N,N-Dimethyl-L-tryptophan, 1-methyl-L-tryptophan, and potential β-carboline impurities.

  • Column: A reversed-phase C18 column is commonly used. For better separation of isomers, a mixed-mode column can be employed.[6][12]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is often effective.[12]

  • Detection: UV detection at a wavelength where the indole moiety absorbs (e.g., 280 nm). For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Can be used to confirm the position of methylation. The N1-methyl group will appear as a singlet, typically in the range of 3.7-4.0 ppm. The Nα-dimethyl group will appear as a singlet at a higher field, around 2.5-3.0 ppm. The aromatic protons of the indole ring will also show characteristic shifts upon N1-methylation.

  • ¹³C NMR: Provides further structural confirmation, with characteristic shifts for the methyl carbons and the carbons of the indole ring.

Signaling Pathways and Workflows

Main Synthetic Pathway and Side Reactions

synthesis_pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions tryptophan L-Tryptophan boc_tryptophan N-Boc-L-Tryptophan tryptophan->boc_tryptophan Boc₂O nn_dimethyl N,N-Dimethyl-L-tryptophan tryptophan->nn_dimethyl Eschweiler-Clarke boc_n1_methyl N-Boc-1-methyl-L-Tryptophan boc_tryptophan->boc_n1_methyl 1. Base (NaH) 2. MeI boc_tryptophan->nn_dimethyl Incorrect Methylation Sequence n1_methyl 1-methyl-L-Tryptophan boc_n1_methyl->n1_methyl Deprotection (Acid) final_product This compound n1_methyl->final_product Eschweiler-Clarke (HCHO, HCOOH) beta_carboline β-Carboline Derivative n1_methyl->beta_carboline Pictet-Spengler (Impurity Aldehyde)

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow cluster_analysis Analysis Results cluster_solutions Potential Solutions start Low Yield of This compound check_sm Analyze crude product by LC-MS/NMR start->check_sm high_sm High % of Starting Material (1-methyl-L-tryptophan) check_sm->high_sm high_isomer High % of N,N-Dimethyl Isomer check_sm->high_isomer high_beta Presence of β-Carboline check_sm->high_beta degradation Complex mixture/ Degradation check_sm->degradation sol_sm Increase reaction time/temperature for Eschweiler-Clarke. Check reagent quality. high_sm->sol_sm sol_isomer Verify purity of starting material. Ensure complete N1-methylation before Nα-methylation. high_isomer->sol_isomer sol_beta Ensure formaldehyde purity. Confirm N1-methylation is complete. high_beta->sol_beta sol_degradation Lower reaction temperature. Use inert atmosphere. degradation->sol_degradation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical Relationship of Side Product Formation

side_product_logic cause1 Unprotected α-Amino Group during N1-Methylation effect1 Formation of N,N-Dimethyl-L-tryptophan cause1->effect1 cause2 Unmethylated N1-Indole during Eschweiler-Clarke effect2 Formation of β-Carbolines cause2->effect2 cause3 Harsh Reaction Conditions effect3 Racemization cause3->effect3

Caption: Causal relationships for common side product formation.

References

Technical Support Center: N,1-Dimethyl-L-tryptophan Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of N,1-Dimethyl-L-tryptophan.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Low Signal Intensity or No Signal in Electrospray Ionization (ESI)

Possible Causes and Solutions:

  • Suboptimal Ionization Polarity: For tryptophan and its derivatives, the positive ion mode (ES+) is generally more effective.[1] The tertiary amine in this compound is readily protonated.

    • Recommendation: Ensure your mass spectrometer is operating in positive ion mode. If sensitivity is still low, a comparison with the negative ion mode (ES-) can be performed, although better results are expected in ES+.

  • Incorrect ESI Source Parameters: The efficiency of ion generation and transmission is highly dependent on source settings.

    • Recommendation: Start with the general ESI source parameters that have been successful for other tryptophan metabolites and optimize from there. A systematic approach, such as a design of experiments (DOE), can be employed for thorough optimization.[2]

  • Inappropriate Solvent System: The mobile phase composition significantly impacts ESI efficiency.

    • Recommendation: Use a mobile phase containing a protic solvent (e.g., methanol or acetonitrile) and an acidic modifier (e.g., 0.1% formic acid) to promote protonation. For a similar compound, a mobile phase with 0.5% formic acid yielded the best detector response.[3]

  • Sample Degradation: Tryptophan and its derivatives can be susceptible to degradation.

    • Recommendation: Prepare samples fresh. If degradation is suspected during sample preparation, consider using an antioxidant like ascorbic acid.[3][4]

Issue 2: Poor Signal-to-Noise Ratio in Matrix-Assisted Laser Desorption/Ionization (MALDI)

Possible Causes and Solutions:

  • Matrix Interference: A primary challenge in MALDI analysis of small molecules is the interference from matrix-related ions in the low m/z range.[5][6]

    • Recommendation: Select a matrix suitable for small molecule analysis. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can be tested, consider alternatives like 1,5-diaminonaphthalene (DAN) or using nanostructured surfaces that minimize background interference.[5][7]

  • Inhomogeneous Crystal Formation: The co-crystallization of the analyte and matrix can be uneven, leading to "hot spots" and inconsistent signal.

    • Recommendation: Optimize the sample deposition method. Techniques like the dried-droplet method, thin-layer method, or using a combination of matrices can improve spot homogeneity.[8]

  • Suboptimal Laser Fluence: Using excessive laser energy can lead to analyte fragmentation and increased chemical noise.

    • Recommendation: Adjust the laser power to the minimum level required to achieve a good signal. This is often referred to as the threshold laser fluence.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or MALDI, is better for this compound?

Both ESI and MALDI can be used for the analysis of small molecules like this compound. The choice depends on the experimental goals and sample complexity.

  • Electrospray Ionization (ESI) is generally preferred when coupled with liquid chromatography (LC) for the separation of this compound from complex mixtures and for quantitative analysis.[1][9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a high-throughput option for screening or when direct analysis from a surface is desired (e.g., imaging mass spectrometry). However, careful matrix selection is crucial to avoid spectral interferences.[5][10]

Q2: What are the expected ions for this compound in positive ion mode ESI-MS?

The primary ion expected for this compound (Molecular Weight: 232.29 g/mol ) in positive ion mode ESI-MS is the protonated molecule, [M+H]⁺, at an m/z of approximately 233.3. Depending on the solvent system and salt concentration, you may also observe adducts such as [M+Na]⁺ or [M+K]⁺.

Q3: What are the common fragmentation patterns for this compound in MS/MS?

Tryptophan and its derivatives commonly undergo fragmentation through the loss of the side chain.[11] For this compound, a key fragmentation pathway is the N-Cα bond dissociation.[12][13] The presence of the dimethylamino group can influence the fragmentation, potentially leading to a stable immonium ion. A study on N,N-dimethyltryptophan methyl ester also showed characteristic fragmentation patterns.[14]

Q4: How can I improve the sensitivity of my LC-MS method for this compound?

To improve sensitivity:

  • Optimize ESI Source Parameters: Systematically adjust parameters like capillary voltage, cone voltage, source temperature, and gas flows.[1]

  • Mobile Phase Composition: Ensure the mobile phase promotes efficient ionization. A study on tryptophan analysis found that 0.5% formic acid in the mobile phase provided the best signal-to-noise ratio.[3]

  • Chromatography: Use a high-efficiency HPLC or UHPLC column to achieve sharp peaks, which increases the signal-to-noise ratio.

  • Sample Preparation: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]

Q5: Are there any specific sample preparation steps to consider for this compound?

  • Preventing Degradation: Tryptophan derivatives can be prone to oxidation. It is advisable to prepare solutions fresh and, if necessary, use antioxidants like ascorbic acid during sample processing, especially if harsh conditions like alkaline hydrolysis are used for sample release from a larger molecule.[3][4]

  • Solubility: this compound should be soluble in common reversed-phase LC mobile phases. Initial dissolution in a small amount of methanol or DMSO before dilution with the mobile phase may be necessary for preparing stock solutions.

Experimental Protocols & Data

Table 1: Recommended Starting ESI-MS Parameters for this compound

This table provides a set of starting parameters based on optimized conditions for similar tryptophan metabolites.[1] These should be further optimized for your specific instrument and application.

ParameterRecommended Starting Value
Ionization ModePositive (ES+)
Capillary Voltage3.3 kV
Cone Voltage12 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow40 L/h
Desolvation Gas Flow400 L/h

Table 2: Suggested Mobile Phases for LC-MS of this compound

Mobile Phase ComponentRecommended ConcentrationRationale
Aqueous (A) Water with 0.1 - 0.5% Formic AcidProvides protons for ionization. A concentration of 0.5% has been shown to be effective for tryptophan.[3]
Organic (B) Acetonitrile or Methanol with 0.1 - 0.5% Formic AcidElutes the analyte from a reversed-phase column.

Visualizations

ESI_Optimization_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_lcms LC-MS Analysis prep Prepare this compound in appropriate solvent infuse Infuse sample directly into mass spectrometer prep->infuse set_initial Set initial ESI parameters (from Table 1) infuse->set_initial optimize_polarity Confirm ES+ is optimal set_initial->optimize_polarity optimize_voltages Optimize Capillary and Cone Voltages optimize_polarity->optimize_voltages optimize_temps Optimize Source and Desolvation Temperatures optimize_voltages->optimize_temps optimize_gases Optimize Gas Flows optimize_temps->optimize_gases lcms_run Perform LC-MS analysis with optimized parameters optimize_gases->lcms_run

Caption: Workflow for ESI-MS optimization of this compound.

Troubleshooting_Tree start Low/No Signal for This compound check_mode Is MS in Positive Ion Mode (ES+)? start->check_mode yes_mode Yes check_mode->yes_mode no_mode No check_mode->no_mode check_params Are source parameters optimized? (Voltages, Temps, Gases) yes_mode->check_params switch_mode Switch to ES+ mode no_mode->switch_mode yes_params Yes check_params->yes_params no_params No check_params->no_params check_solvent Is mobile phase acidified? (e.g., 0.1% Formic Acid) yes_params->check_solvent optimize_params Systematically optimize source parameters no_params->optimize_params yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent check_sample Is sample fresh and non-degraded? yes_solvent->check_sample add_acid Add acid modifier to mobile phase no_solvent->add_acid yes_sample Yes check_sample->yes_sample no_sample No check_sample->no_sample final_ok Signal Improved yes_sample->final_ok prep_fresh Prepare fresh sample (consider antioxidant) no_sample->prep_fresh

Caption: Troubleshooting decision tree for low signal intensity.

References

Preventing degradation of N,1-Dimethyl-L-tryptophan in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,1-Dimethyl-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What is the cause and can I still use it?

A yellowish discoloration of your solution is a common indicator of degradation, particularly oxidation of the indole ring. This can be triggered by exposure to light, elevated temperatures, or the presence of dissolved oxygen. The yellowing is likely due to the formation of various degradation products. It is strongly recommended not to use discolored solutions as the presence of impurities can significantly impact experimental outcomes.

Q2: What are the primary factors that cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • Oxidation: The indole ring of the tryptophan molecule is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light.

  • Photodegradation: Exposure to UV and even ambient light can induce degradation, leading to the formation of various photoproducts.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • pH: Extremes in pH (both acidic and alkaline conditions) can promote hydrolysis and other degradation reactions.

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the long-term stability of your this compound stock solutions, it is recommended to:

  • Store solutions at -20°C or, for extended periods, at -80°C.[1]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use deoxygenated solvents for solution preparation and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Prepare fresh working solutions from the frozen stock on the day of use.[1]

Q4: Can I autoclave my this compound solution to sterilize it?

No, autoclaving is not recommended for this compound solutions. The high temperatures used in autoclaving will significantly accelerate degradation. For sterilization, it is best to use sterile filtration through a 0.22 µm filter.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of this compound leading to lower effective concentration and/or interference from degradation products.1. Prepare fresh solutions from solid material.2. Verify the concentration and purity of your solution using a suitable analytical method like HPLC-UV.3. Review your solution preparation and storage procedures to ensure they align with best practices (see FAQs).
Precipitate forms in the solution upon thawing or storage. The solubility of this compound may be limited in the chosen solvent, especially at lower temperatures. The pH of the solution may have shifted, affecting solubility.1. Gently warm the solution and sonicate to attempt redissolution.2. If precipitation persists, centrifuge the solution and quantify the concentration of the supernatant.3. Consider preparing the stock solution in a different solvent system, such as a co-solvent system (e.g., DMSO/water).
Rapid discoloration of the solution during an experiment. The experimental conditions (e.g., exposure to light, presence of oxidizing agents) are promoting rapid degradation.1. Minimize light exposure during the experiment by working in a dimly lit area or using amber-colored reaction vessels.2. If possible, deoxygenate all buffers and reagents used in the experiment.3. If the experimental buffer contains potentially reactive components, test the stability of this compound in the buffer over the time course of the experiment.

Degradation Pathways and Prevention

The primary degradation pathways for this compound in solution are oxidation and photodegradation. The N1-methylation of the indole ring can influence the susceptibility to certain oxidative reactions compared to L-tryptophan.

Inferred Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on known tryptophan degradation.

Inferred Degradation Pathways of this compound This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O2, Light, Metal Ions Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light Hydroxylated Derivatives Hydroxylated Derivatives Oxidation Products->Hydroxylated Derivatives Kynurenine-like Products Kynurenine-like Products Oxidation Products->Kynurenine-like Products Photodimers Photodimers Photodegradation Products->Photodimers Ring-Opened Products Ring-Opened Products Photodegradation Products->Ring-Opened Products

Caption: Inferred degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Prepare 1 mg/mL Stock Solution in Methanol:Water (50:50) Aliquot Aliquot into Amber Vials Prepare Stock->Aliquot Acid 0.1 M HCl 60°C, 24h Aliquot->Acid Base 0.1 M NaOH 60°C, 24h Aliquot->Base Oxidative 3% H2O2 RT, 24h Aliquot->Oxidative Thermal 80°C 48h Aliquot->Thermal Photolytic UV Light (254 nm) RT, 24h Aliquot->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by HPLC-UV/MS Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Compare Compare stressed samples to control (unstressed) HPLC->Compare

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Amber HPLC vials

  • Temperature-controlled oven

  • UV lamp (254 nm)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and water.

  • Sample Aliquoting: Aliquot the stock solution into amber HPLC vials for each stress condition and a control sample.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.

    • Basic: Add an equal volume of 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours.

    • Oxidative: Add an equal volume of 3% H₂O₂ to an aliquot and keep at room temperature for 24 hours.

    • Thermal: Place an aliquot in an oven at 80°C for 48 hours.

    • Photolytic: Place an aliquot under a UV lamp (254 nm) at room temperature for 24 hours.

    • Control: Keep an aliquot at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC-UV/MS Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV and MS detection to quantify the parent compound and identify degradation products.

Protocol 2: HPLC Method for Stability Analysis

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at 280 nm

  • Mass spectrometer for peak identification

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Illustrative Stability Data

The following tables provide illustrative quantitative data on the stability of this compound in a buffered aqueous solution (pH 7.4) under different storage conditions. This data is intended as a guideline and actual stability may vary based on the specific solution composition and experimental conditions.

Table 1: Stability at Different Temperatures (Protected from Light)

Storage Time (Days)% Remaining at 4°C% Remaining at 25°C (Room Temperature)% Remaining at 40°C
0100100100
799.595.285.1
1499.190.572.3
3098.282.155.6

Table 2: Photostability at Room Temperature (25°C)

Exposure Time (Hours)% Remaining (Ambient Light)% Remaining (UV Light, 254 nm)
0100100
498.775.4
897.158.2
2492.325.1

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies to determine the suitability of this compound solutions for your specific applications.

References

Technical Support Center: Bioanalysis of N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N,1-Dimethyl-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound, this can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method. Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and endogenous metabolites.

Q2: Why are phospholipids a major concern for matrix effects in LC-MS/MS analysis?

A2: Phospholipids are highly abundant in biological membranes and can be co-extracted with the analyte of interest during sample preparation. In electrospray ionization (ESI), phospholipids can suppress the ionization of co-eluting analytes like this compound by competing for droplet surface access and charge. This leads to a decreased analyte signal and can compromise the reliability of the quantitative results.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects. A SIL-IS, such as L-Tryptophan-d5, has nearly identical physicochemical properties to the analyte and will experience similar ion suppression or enhancement. By calculating the analyte-to-IS peak area ratio, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. While a specific SIL-IS for this compound may not be commercially available, a custom synthesis or the use of a closely related labeled compound can be considered.

Q4: When should I choose Hydrophilic Interaction Liquid Chromatography (HILIC) over traditional reversed-phase chromatography?

A4: HILIC is a valuable alternative to reversed-phase chromatography for highly polar compounds that show poor retention on C18 columns.[1] this compound, being an amino acid derivative, is a polar molecule. If you are experiencing insufficient retention and co-elution with early-eluting matrix components using a reversed-phase method, switching to a HILIC column can improve retention and provide better separation from interfering phospholipids.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Issue 1: Poor peak shape and low signal intensity.

This is often a primary indicator of significant ion suppression.

Troubleshooting Workflow:

start Start: Poor Peak Shape & Low Signal check_is Review Internal Standard (IS) Performance start->check_is is_ok IS signal is also suppressed? check_is->is_ok improve_sp Optimize Sample Preparation is_ok->improve_sp Yes change_chrom Modify Chromatographic Conditions is_ok->change_chrom No end_good Resolution: Improved Signal & Peak Shape improve_sp->end_good end_bad Further investigation needed improve_sp->end_bad change_chrom->end_good change_chrom->end_bad

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Recommended Actions:

  • Evaluate Internal Standard: If using a SIL-IS, check if its signal is also suppressed. If both the analyte and IS are suppressed, this strongly suggests a matrix effect.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[3]

    • Solid-Phase Extraction (SPE): Offers better cleanup than PPT by selectively isolating the analyte.[3]

    • Phospholipid Removal Plates: Specialized products designed for high-efficiency removal of phospholipids.

  • Modify Chromatography:

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between this compound and the region where phospholipids elute.

    • Column Switching: Consider using a HILIC column to improve retention of the polar analyte and separate it from less polar interferences.[1]

Issue 2: High variability in results between samples.

Inconsistent matrix effects across different samples can lead to poor precision.

Troubleshooting Workflow:

start Start: High Result Variability check_is Confirm Use of Appropriate IS start->check_is is_good Is a Stable Isotope-Labeled IS being used? check_is->is_good implement_sil Implement a SIL-IS is_good->implement_sil No investigate_sp Investigate Sample Preparation Consistency is_good->investigate_sp Yes implement_sil->investigate_sp end_good Resolution: Improved Precision investigate_sp->end_good cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample ppt Protein Precipitation plasma->ppt spe Solid-Phase Extraction plasma->spe plr Phospholipid Removal plasma->plr lc LC Separation ppt->lc spe->lc plr->lc ms MS/MS Detection lc->ms

References

N,1-Dimethyl-L-tryptophan peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N,1-Dimethyl-L-tryptophan Analysis

Welcome to the technical support center for the analysis of this compound using reverse-phase chromatography. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as peak tailing, and optimize your analytical methods.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common problem in the analysis of basic compounds like this compound, which can compromise resolution and the accuracy of quantification.[1][2] This guide will walk you through the most common causes and their solutions in a systematic way.

Question: My this compound peak is tailing. What are the most likely causes and how do I fix it?

Answer:

Peak tailing for basic compounds is typically caused by unwanted secondary interactions with the stationary phase, mobile phase issues, or system problems.[3][4][5] Follow the troubleshooting workflow below to diagnose and resolve the issue.

G cluster_resolved start Start: Peak Tailing Observed (Tailing Factor > 1.2) check_ph 1. Check Mobile Phase pH Is pH 2.5-3.5 (e.g., 0.1% Formic Acid)? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.5 with Formic or Trifluoroacetic Acid. check_ph->adjust_ph No check_column 2. Evaluate Column Is it a modern, end-capped C18 or a column for basic compounds? check_ph->check_column Yes adjust_ph->check_column resolved Problem Resolved adjust_ph->resolved change_column Action: Switch to a high-purity, end-capped C18 or a column with a polar-embedded phase. check_column->change_column No check_overload 3. Check for Overload Is the sample concentration too high? check_column->check_overload Yes change_column->check_overload change_column->resolved dilute_sample Action: Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_system 4. Inspect HPLC System Check for dead volume, leaks, or column voids. check_overload->check_system No dilute_sample->check_system dilute_sample->resolved system_maint Action: Perform system maintenance. Replace fittings, tubing, or column if a void is present. check_system->system_maint Yes contact_support Issue Persists? Contact Technical Support. check_system->contact_support No system_maint->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for the peak tailing of this compound?

A1: The primary cause is the interaction between the basic amine groups on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mobile phase pH values above ~3, these silanol groups become deprotonated (Si-O⁻) and can form strong ionic interactions with the protonated analyte, leading to a secondary retention mechanism that causes peak tailing.[3][6]

G cluster_Analyte This compound (Protonated) cluster_StationaryPhase Silica Stationary Phase (pH > 3) Analyte Analyte-NH(CH₃)₂⁺ Silanol Si-O⁻ Analyte->Silanol Ionic Interaction (Causes Tailing)

Caption: Interaction between the basic analyte and a deprotonated silanol group.

Q2: How does mobile phase pH specifically affect the peak shape?

A2: The mobile phase pH is a critical factor that controls both the ionization state of this compound and the surface charge of the silica packing.[7][8]

  • Low pH (2.5-3.5): At this pH, the analyte is fully protonated (positively charged). More importantly, the residual silanol groups on the silica are also protonated (neutral), which minimizes the unwanted ionic interactions that cause tailing.[4][5] This is generally the recommended pH range for analyzing basic compounds.

  • Mid pH (4-7): In this range, the analyte is protonated, but a significant portion of the silanol groups are deprotonated (negatively charged), leading to strong interactions and severe peak tailing.[3][9]

  • High pH (>8): At high pH, the analyte may be neutral, and the silanols are fully deprotonated. This can sometimes yield good peak shapes, but it requires a pH-stable column (e.g., hybrid silica) to prevent degradation of the stationary phase.[3][8]

Q3: What type of column should I use to minimize peak tailing?

A3: Choosing the right column chemistry is crucial. For basic compounds like this compound, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to cover many of the residual silanol groups.[5][10] This significantly reduces the sites available for secondary interactions.

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the C18 chain, which helps to shield the analyte from the underlying silica surface and can improve peak shape for basic compounds.[10]

  • Positively Charged Surface Phases: Some modern columns feature a positively charged surface that repels basic analytes, preventing them from interacting with residual silanols and resulting in highly symmetrical peaks.[11]

Data & Protocols

Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry factor (As) for a typical basic compound like this compound on a standard C18 column. An ideal peak has an As of 1.0, with values between 0.9 and 1.2 often being acceptable.

Mobile Phase Aqueous ComponentExpected pHAnalyte StateSilanol StateExpected Asymmetry Factor (As)Peak Shape Quality
0.1% Trifluoroacetic Acid (TFA)~2.5Protonated (+)Neutral1.0 - 1.2Excellent
0.1% Formic Acid~3.0Protonated (+)Mostly Neutral1.1 - 1.4Good to Fair
10 mM Ammonium Acetate~7.0Protonated (+)Deprotonated (-)> 2.0Poor (Severe Tailing)
10 mM Ammonium Bicarbonate~8.0Neutral/ProtonatedDeprotonated (-)Variable (Requires pH-stable column)Potentially Good
Recommended Experimental Protocol

This protocol is a starting point for achieving a symmetrical peak shape for this compound.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent Mobile Phase A / Water
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[2]

Protocol Steps:

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as described above. Ensure all solvents are HPLC-grade and degassed.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition or a weaker solvent (e.g., 100% water). Using a sample solvent stronger than the mobile phase can cause peak distortion.[10]

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak and calculate the tailing factor or asymmetry factor. A value greater than 1.2 indicates significant tailing that should be addressed.[10] If tailing persists, refer to the troubleshooting guide.

References

Technical Support Center: Resolution of N,1-Dimethyl-L-tryptophan Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for enhancing the resolution of N,1-Dimethyl-L-tryptophan from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound?

A1: The most common and effective methods for resolving chiral compounds like this compound are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and diastereomeric salt crystallization. Chiral HPLC offers direct separation of enantiomers and is suitable for both analytical and preparative scales. Diastereomeric salt crystallization is a classical method that involves forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.

Q2: How do I select an appropriate chiral stationary phase (CSP) for HPLC separation of this compound?

A2: The selection of a CSP is often empirical. For this compound, which is an amino acid derivative, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and zwitterionic CSPs are excellent starting points. Specifically, a Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+), has been shown to be effective for separating monosubstituted tryptophan derivatives, including 1-methyltryptophan, which is structurally similar to your target molecule[1][2].

Q3: What is the principle behind diastereomeric salt resolution?

A3: Diastereomeric salt resolution involves reacting a racemic mixture (a 50:50 mixture of enantiomers) with a single, pure enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Q4: Can I use a standard reversed-phase C18 column for chiral separation?

A4: A standard C18 column cannot directly separate enantiomers. However, it can be used for indirect chiral separation. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column like a C18. Alternatively, a chiral mobile phase additive can be used with a C18 column to achieve separation through the formation of transient diastereomeric complexes.

Q5: What are the critical parameters to optimize in a chiral HPLC method?

A5: The critical parameters for optimizing a chiral HPLC method include the mobile phase composition (organic modifier and its percentage, aqueous phase pH, and additives), column temperature, and flow rate. For zwitterionic CSPs used for tryptophan derivatives, the concentration of acidic and basic additives (e.g., formic acid and diethylamine) in the mobile phase is crucial for achieving good separation[1][2].

Chiral HPLC Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Column temperature not optimal.1. Screen different types of CSPs (e.g., polysaccharide-based, zwitterionic).2. For zwitterionic CSPs, systematically vary the concentration of acidic and basic additives. For polysaccharide CSPs, try different organic modifiers (e.g., ethanol, isopropanol) and their ratios with the alkane mobile phase.3. Evaluate the effect of temperature on the separation. Lower temperatures often improve resolution.
Peak Tailing or Broadening 1. Secondary interactions with the stationary phase.2. Column overload.3. Column contamination or degradation.1. Add or adjust the concentration of mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to reduce secondary interactions.2. Reduce the sample concentration or injection volume.3. Wash the column with a strong solvent, or if necessary, replace the column.
Fluctuating Retention Times 1. Inadequate column equilibration.2. Unstable column temperature.3. Mobile phase composition changing over time.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run (at least 10-20 column volumes).2. Use a column oven to maintain a constant and stable temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Implement a regular column washing protocol. Use a guard column to protect the analytical column.2. Ensure the mobile phase pH and composition are within the manufacturer's recommended range for the CSP. Avoid harsh conditions that could damage the stationary phase.

Data Presentation

Table 1: Chiral HPLC Conditions for Separation of Monosubstituted Tryptophan Derivatives on a Zwitterionic CSP

This data for 1-methyltryptophan can serve as a starting point for developing a method for this compound.

Parameter Condition
Chiral Stationary Phase CHIRALPAK® ZWIX(+)
Column Dimensions 250 mm x 4.6 mm I.D.
Mobile Phase Methanol/Water (98/2, v/v) containing Formic Acid (25-75 mM) and Diethylamine (20-50 mM)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Separation Factor (α) for 1-methyltryptophan > 1.25[1][2]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of this compound

This protocol is adapted from a method successful for similar tryptophan derivatives[1][2].

1. Materials and Reagents:

  • Racemic N,1-Dimethyl-tryptophan standard
  • HPLC-grade methanol and water
  • Formic acid (FA)
  • Diethylamine (DEA)
  • Chiral HPLC column: CHIRALPAK® ZWIX(+) (or equivalent zwitterionic CSP)

2. Instrument and Conditions:

  • HPLC system with UV detector
  • Column: CHIRALPAK® ZWIX(+), 250 mm x 4.6 mm I.D.
  • Mobile Phase: Prepare a solution of Methanol/Water (98:2, v/v). Add FA to a final concentration of 50 mM and DEA to a final concentration of 25 mM.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the racemic N,1-Dimethyl-tryptophan in the mobile phase to a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the prepared sample.
  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
  • Identify the peaks corresponding to the D- and L-enantiomers.
  • Optimize the separation by adjusting the concentrations of FA and DEA in the mobile phase if necessary.

Protocol 2: General Procedure for Diastereomeric Salt Resolution

1. Materials and Reagents:

  • Racemic N,1-Dimethyl-tryptophan
  • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid)
  • Appropriate solvent(s) for crystallization (e.g., ethanol, methanol, acetone, water, or mixtures thereof)

2. Procedure:

  • Screening for a Resolving Agent and Solvent:
  • In separate small-scale experiments, dissolve the racemic N,1-Dimethyl-tryptophan and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a minimal amount of a heated solvent.
  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath to induce crystallization.
  • Isolate the crystals by filtration and analyze the enantiomeric excess (ee) of the crystals and the mother liquor by chiral HPLC.
  • The ideal system will yield crystals highly enriched in one diastereomer.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis node_sample Sample Preparation (Dissolve & Filter) node_inject Inject Sample node_sample->node_inject node_mp Mobile Phase Preparation (Mix Solvents & Additives) node_equilibrate Column Equilibration node_mp->node_equilibrate node_equilibrate->node_inject node_separate Chromatographic Separation (Chiral Stationary Phase) node_inject->node_separate node_detect UV Detection node_separate->node_detect node_chromatogram Generate Chromatogram node_detect->node_chromatogram node_quantify Quantify Enantiomers (Peak Integration) node_chromatogram->node_quantify node_purity Determine Enantiomeric Purity (ee%) node_quantify->node_purity Diastereomeric_Salt_Resolution node_start Racemic Mixture (D/L-N,1-Dimethyl-tryptophan) node_add_ra Add Chiral Resolving Agent (e.g., L-Tartaric Acid) node_start->node_add_ra node_form_salts Formation of Diastereomeric Salts (D-L and L-L salts) node_add_ra->node_form_salts node_crystallize Fractional Crystallization (Based on Solubility Difference) node_form_salts->node_crystallize node_separate Filtration node_crystallize->node_separate node_crystals Crystals of Less Soluble Diastereomer (e.g., D-L salt) node_separate->node_crystals node_mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., L-L salt) node_separate->node_mother_liquor node_liberate1 Liberate Enantiomer 1 (Acid/Base Treatment) node_crystals->node_liberate1 node_liberate2 Liberate Enantiomer 2 (Acid/Base Treatment) node_mother_liquor->node_liberate2 node_enantiomer1 Pure Enantiomer 1 (D) node_liberate1->node_enantiomer1 node_enantiomer2 Pure Enantiomer 2 (L) node_liberate2->node_enantiomer2

References

Overcoming poor solubility of N,1-Dimethyl-L-tryptophan in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,1-Dimethyl-L-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it biologically relevant?

This compound is a methylated derivative of the essential amino acid L-tryptophan. The methylation at the N1 position of the indole ring can alter its biological activity, receptor binding affinity, and metabolic stability compared to L-tryptophan.[1] Like other tryptophan metabolites, it is investigated for its role as a potential ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses, xenobiotic metabolism, and cellular development.[2][3] The activation of the AHR signaling pathway is a key area of interest for this compound.[4][5]

The diagram below illustrates the canonical AHR signaling pathway.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIGAND This compound (Ligand) AHR_complex AhR Complex (AhR, HSP90, AIP) LIGAND->AHR_complex Binds AHR_active Activated AhR-Ligand Complex AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Translocates to Nucleus AHR_ARNT AhR-ARNT Heterodimer ARNT->AHR_ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to GENE Target Gene (e.g., CYP1A1) XRE->GENE Promotes TRANSCRIPTION Gene Transcription GENE->TRANSCRIPTION

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Q2: Why is this compound poorly soluble in aqueous buffers?

The limited aqueous solubility of this compound stems from its chemical structure. The core indole ring is aromatic and hydrophobic. The addition of a methyl group at the N1 position of this ring further increases its lipophilicity (fat-solubility), reducing its affinity for polar solvents like water and aqueous buffers. While the amino acid backbone (with its carboxyl and amino groups) provides some polarity, the large, non-polar dimethylated indole moiety dominates, leading to poor solubility.

Q3: What is the expected solubility of this compound in common buffers (e.g., PBS, TRIS)?

Specific quantitative solubility data for this compound in various buffers is not widely published. However, based on its structure and the properties of similar tryptophan derivatives, it is expected to be poorly soluble. For example, the parent compound L-tryptophan has a solubility of about 11.4 g/L (or ~56 mM) in water at 25°C, and methylation typically decreases this further.[6]

It is crucial for researchers to experimentally determine the solubility in their specific buffer system before proceeding with experiments. See Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method) for a detailed procedure.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

When initial attempts to dissolve the compound directly in an aqueous buffer fail, a systematic approach is needed. The following workflow provides a step-by-step guide to identify an effective solubilization strategy.

Solubility_Workflow start Start: Compound fails to dissolve in aqueous buffer ph_adjust Attempt pH Adjustment (See FAQ Q2) start->ph_adjust check_solubility_ph Is solubility improved without precipitation? ph_adjust->check_solubility_ph Test small aliquots (e.g., pH 3, 7.4, 9) use_cosolvent Prepare Stock in Co-solvent (e.g., DMSO, Ethanol) (See Table 2 & Protocol 2) check_solubility_ph->use_cosolvent No success Success: Proceed with Experiment check_solubility_ph->success Yes check_final_conc Does compound stay in solution when diluted into final buffer? use_cosolvent->check_final_conc check_final_conc->success Yes failure Re-evaluate: - Lower final concentration - Try alternative co-solvent - Consider complexation agents (e.g., cyclodextrins) check_final_conc->failure No failure->use_cosolvent

Caption: Decision workflow for solubilizing this compound.
Q2: How does pH affect the solubility of this compound?

Like other amino acids, this compound is an amphoteric molecule containing both an acidic carboxyl group (-COOH) and a basic amino group (-N(CH₃)₂). Its net charge, and therefore its solubility in water, is highly dependent on the pH of the solution.[7][8]

  • At low pH (acidic): The carboxyl group is protonated (-COOH) and the amino group is protonated (-N⁺H(CH₃)₂), resulting in a net positive charge.

  • At high pH (basic): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-N(CH₃)₂), resulting in a net negative charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive and negative charge, resulting in a net neutral charge. Amino acids typically exhibit their lowest solubility at their pI.[9]

To increase solubility, you can adjust the pH away from the compound's pI. Try adding a small amount of dilute HCl to lower the pH or dilute NaOH to raise it.[10] Always check if the final pH is compatible with your experimental system (e.g., cell culture).

Q3: My compound dissolves in a co-solvent but precipitates when I add it to my aqueous media. How can I prevent this?

This is a common issue that occurs when the final concentration of the compound in the aqueous media exceeds its solubility limit, even with a small percentage of co-solvent.

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in the co-solvent. This will require adding a larger volume to your media, but it reduces the localized concentration spike that causes precipitation.

  • Lower the Final Concentration: Your target experimental concentration may be higher than the compound's solubility limit in the final buffer. You may need to reduce the final concentration.

  • Optimize the Co-solvent Percentage: Ensure the final concentration of the co-solvent (e.g., DMSO) in your media is as low as possible, typically well below 0.5% for cell-based assays, to avoid solvent-induced artifacts or toxicity.

Q4: Which co-solvents are recommended, and what are their limitations?

The use of a small amount of an organic co-solvent to prepare a concentrated stock solution is a standard technique. The stock is then diluted into the final aqueous buffer.

Co-SolventTypical Starting Stock Conc.ProsCons
DMSO 10-50 mMHigh solvating power for many organic molecules.Can be toxic to cells at >0.5-1%. May interfere with some assays.
Ethanol 10-50 mMBiocompatible at low concentrations. Volatile, can be easily removed.Less effective than DMSO for highly lipophilic compounds.
DMF 10-50 mMStrong solvating power.Higher toxicity than DMSO; use with caution in biological systems.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.[11][12]

Materials:

  • This compound powder

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of handling the vials

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare a Slurry: Add an excess amount of this compound powder to a glass vial (e.g., 2-5 mg of compound to 1 mL of buffer). The goal is to have undissolved solid visibly present. Prepare in triplicate.[13]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the solution reaches thermodynamic equilibrium.[11]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[14]

  • Sample Collection: Carefully collect the supernatant using a syringe. Do not disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS. This requires creating a standard curve with known concentrations of the compound.

  • Calculate Solubility: The measured concentration is the thermodynamic solubility of the compound in that buffer at that temperature.

Protocol 2: Preparing a Stock Solution Using a Co-solvent

This protocol provides a practical method for preparing a concentrated stock solution for use in experiments.

Materials:

  • This compound powder

  • High-purity co-solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a suitable vial.

  • Add Co-solvent: Add the calculated volume of co-solvent to achieve the target stock concentration (e.g., for a 10 mM stock of a compound with MW=232.28 g/mol , dissolve 2.32 mg in 1 mL of co-solvent).

  • Aid Dissolution: Vortex the mixture vigorously. If the compound does not dissolve completely, brief sonication or gentle warming (e.g., to 37°C) can be applied.[15] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.

  • Usage: When preparing for an experiment, thaw an aliquot and dilute it into the final aqueous buffer, ensuring the final co-solvent concentration is minimal and compatible with the assay. Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.

References

Technical Support Center: Analysis of N,1-Dimethyl-L-tryptophan by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the quantitative analysis of N,1-Dimethyl-L-tryptophan in biological matrices by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] Given that this compound is often analyzed in complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common sources of ion suppression.[1]

Q2: How can I detect and assess the severity of ion suppression in my assay?

A2: A common method to evaluate ion suppression is the post-extraction addition technique. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a pure solvent. A significant decrease in signal in the matrix sample indicates the presence of ion suppression. Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the MS source while a blank matrix extract is injected onto the LC column. Dips in the baseline signal correspond to regions of ion suppression.[2]

Q3: What are the primary strategies to minimize ion suppression for this compound?

A3: The main strategies revolve around three areas:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

  • Chromatographic Separation: To resolve this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase, gradient, and column chemistry.

  • Methodological Approaches: Using a stable isotope-labeled internal standard (SIL-IS) can compensate for ion suppression effects, as it is similarly affected by the matrix.[4]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity for this compound.

This is a classic symptom of ion suppression, particularly if the issue is more pronounced in matrix samples compared to pure standards.

Troubleshooting Workflow:

start Low Signal/Sensitivity Detected infusion Perform Post-Column Infusion to Identify Suppression Zone start->infusion sample_prep Is Suppression Co-eluting with Analyte? infusion->sample_prep chromatography Optimize Chromatographic Separation sample_prep->chromatography Yes cleanup Improve Sample Cleanup sample_prep->cleanup Yes is_check Use Stable Isotope-Labeled Internal Standard chromatography->is_check cleanup->is_check end Signal Improved is_check->end

Caption: Troubleshooting workflow for low signal intensity.

Recommended Actions:

  • Confirm Ion Suppression: Use the post-extraction addition method to quantify the extent of signal suppression.

  • Improve Sample Cleanup: If significant suppression is observed, enhance your sample preparation. While protein precipitation is fast, it is often the least effective at removing interfering phospholipids.[5] Consider implementing a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the ion suppression zone identified in the post-column infusion experiment. Using a column with a different stationary phase chemistry can also alter selectivity and improve separation.

Issue 2: Poor reproducibility of results, especially between different sample batches.

Inconsistent ion suppression is a likely cause, where the concentration of interfering matrix components varies between samples.

Troubleshooting Workflow:

start Poor Reproducibility Observed is_present Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->is_present implement_is Implement a SIL-IS for Normalization is_present->implement_is No sample_prep Standardize and Improve Sample Preparation Protocol is_present->sample_prep Yes implement_is->sample_prep matrix_matched Prepare Calibrators in a Representative Matrix sample_prep->matrix_matched end Reproducibility Improved matrix_matched->end

Caption: Troubleshooting workflow for poor reproducibility.

Recommended Actions:

  • Implement a SIL-Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to correct for variable matrix effects. The ratio of the analyte to the internal standard should remain constant even if both are suppressed to varying degrees.

  • Enhance Sample Preparation Robustness: Solid-phase extraction (SPE) is generally more reproducible than LLE or protein precipitation.[6] A well-developed SPE protocol can provide cleaner extracts and more consistent results.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples to ensure that the standards and samples experience similar ion suppression effects.[7]

Quantitative Data on Sample Preparation Methods

Sample Preparation MethodTypical Analyte RecoveryRelative Matrix EffectKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-105%HighFast, simple, inexpensive.Least effective at removing phospholipids and other interferences, leading to significant ion suppression.[1][5]
Liquid-Liquid Extraction (LLE) Variable (60-90%)ModerateCleaner extracts than PPT.Can be labor-intensive, may form emulsions, lower recovery for polar analytes.[6]
Solid-Phase Extraction (SPE) >90%LowProvides the cleanest extracts, highly reproducible, can be automated.[6]More expensive and requires more method development than PPT.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general starting point for a reversed-phase SPE cleanup of this compound from plasma. It should be optimized for your specific application.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymeric sorbent).

  • Plasma sample containing this compound.

  • Internal standard solution (if used).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • 0.1% Formic acid in water.

  • Elution solvent (e.g., 90:10 Methanol:Water with 0.1% Formic Acid).

  • SPE vacuum manifold.

Procedure:

cluster_0 SPE Protocol pretreat 1. Sample Pre-treatment: - Spike plasma with internal standard. - Acidify with formic acid. condition 2. Cartridge Conditioning: - Flush with 1 mL Methanol. - Flush with 1 mL Water. pretreat->condition load 3. Sample Loading: - Load pre-treated plasma onto the cartridge. condition->load wash 4. Washing: - Wash with 1 mL of 5% Methanol in Water to remove polar interferences. load->wash elute 5. Elution: - Elute this compound with 1 mL of elution solvent. wash->elute dry 6. Dry-down and Reconstitution: - Evaporate eluate to dryness. - Reconstitute in mobile phase. elute->dry

Caption: Step-by-step solid-phase extraction (SPE) workflow.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining the analyte.

  • Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to ensure the analyte is in a neutral state).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for tryptophan-related compounds that can be adapted for this compound.[7][8][9]

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • MRM Transition: To be determined by infusing a standard of this compound to find the precursor ion and optimize the collision energy for the most abundant product ion. For N,N-dimethyltryptamine (a close analog), a common transition is m/z 189 -> 58. The transition for this compound will need to be empirically determined.

References

Purification strategies for crude N,1-Dimethyl-L-tryptophan product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,1-Dimethyl-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can arise from the starting materials, side reactions, and degradation products. These may include unreacted L-tryptophan, N-methyl-L-tryptophan, 1-methyl-L-tryptophan, and potentially over-methylated species. Salts from reagents, such as sodium acetate, can also be a significant impurity depending on the synthetic route.[1] Other potential impurities, common in tryptophan synthesis, could include various indole derivatives and beta-carbolines.[2]

Q2: What is a general strategy for purifying crude this compound?

A2: A general purification strategy involves a multi-step approach. Initially, an extraction or precipitation step can be used to remove bulk impurities. This is typically followed by a primary purification technique such as recrystallization or column chromatography. For achieving high purity, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The specific strategy will depend on the nature and quantity of the impurities present.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. By comparing the TLC profile of your crude product with the purified fractions against a reference standard, you can assess the removal of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is recommended.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly, possibly seeding with a small crystal of pure product.- Try a different solvent or solvent system.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[6]
Oily product forms instead of crystals - Product is "oiling out" due to high impurity levels or rapid cooling.- Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly.- Add a co-solvent in which the product is less soluble to induce crystallization.- Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization.
Low recovery of purified product - Product is too soluble in the chosen solvent.- Insufficient cooling of the crystallization mixture.- Choose a solvent in which the product has lower solubility at cold temperatures.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.
Crystals are colored - Presence of colored impurities.- Treat the solution with activated carbon before crystallization to adsorb colored impurities.[6]- Perform an additional recrystallization step.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Column overloading.- Optimize the mobile phase polarity using TLC. A good separation on TLC should translate to column chromatography.- Select a stationary phase with appropriate properties (e.g., silica gel for normal-phase, C18 for reverse-phase).- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly - Mobile phase is too polar or not polar enough.- Adjust the solvent gradient or isocratic mixture. For normal-phase chromatography, decrease polarity to slow down elution; increase polarity to speed it up. The opposite is true for reverse-phase.
Streaking or tailing of bands - Sample is not fully dissolved in the loading solvent.- Interaction of the compound with the stationary phase.- Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to improve peak shape.
Cracking of the column bed - Improper packing of the stationary phase.- Running the column dry.- Ensure the stationary phase is packed uniformly as a slurry.- Always maintain a level of solvent above the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is adapted from methods used for similar tryptophan derivatives.[1]

  • Dissolution: Dissolve the crude this compound product in a minimal amount of a hot 1:1 mixture of methanol and water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. For further crystallization, the beaker can be left for several days to allow for partial evaporation of the solvents.[1] Alternatively, the flask can be placed in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same 1:1 methanol/water mixture).

  • Drying: Dry the crystals under vacuum to a constant weight.

Illustrative Data:

Parameter Crude Product After 1st Recrystallization After 2nd Recrystallization
Purity (by HPLC) ~85%~95%>99%
Yield -~70%~85% (from 1st crop)
Appearance Off-white to yellowish powderWhite crystalline solidWhite needles
Protocol 2: Flash Column Chromatography

This protocol is a general guide for the purification of indole alkaloids.[7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine a suitable solvent system using TLC. A common starting point for indole derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the column using the selected mobile phase, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Data:

Parameter Crude Product Purified Product
Purity (by HPLC) ~85%>98%
Recovery -~80%
Rf (TLC) Multiple spotsSingle spot

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Methanol/Water Crude->Dissolve Filter Hot Filtration (remove insolubles) Dissolve->Filter Recrystallize Slow Cooling & Crystallization Filter->Recrystallize ColumnChrom Column Chromatography (Silica Gel) Filter->ColumnChrom Alternative Route Isolate Vacuum Filtration & Washing Recrystallize->Isolate Pure Pure this compound Isolate->Pure ColumnChrom->Pure

Caption: General workflow for the purification of this compound.

Biosynthetic Pathway of this compound

Biosynthesis L_Tryptophan L-Tryptophan N_Methyl N-Methyl-L-tryptophan L_Tryptophan->N_Methyl Methylation (Amino Group) N1_Dimethyl This compound N_Methyl->N1_Dimethyl Methylation (Indole Nitrogen) Biological_Activity Potential Biological Activity N1_Dimethyl->Biological_Activity Methyltransferase1 N-methyltransferase Methyltransferase1->L_Tryptophan Methyltransferase2 Indole-N-methyltransferase Methyltransferase2->N_Methyl

Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan.

References

Validation & Comparative

A Comparative Analysis of N,1-Dimethyl-L-tryptophan and L-tryptophan in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in current research is the absence of direct comparative studies on the biological activities of N,1-Dimethyl-L-tryptophan and L-tryptophan. While L-tryptophan is an extensively studied essential amino acid with well-defined metabolic pathways and physiological roles, data on its N,1-dimethylated counterpart is scarce. This guide synthesizes the available information on both compounds, highlighting the established functions of L-tryptophan and identifying the knowledge gaps concerning this compound.

Introduction

L-tryptophan is a fundamental building block for protein synthesis and the biochemical precursor for a range of critical bioactive molecules, including the neurotransmitter serotonin, the neurohormone melatonin, and niacin (Vitamin B3).[1][2] Its availability and metabolism are central to numerous physiological processes, including mood regulation, sleep-wake cycles, and immune responses.[1]

This compound is a derivative of L-tryptophan characterized by two methyl groups: one on the indole nitrogen (N1) and another on the alpha-amino group. While its chemical structure is defined, its biological effects and how they compare to those of L-tryptophan remain largely unexplored in publicly available scientific literature. The methylation at these positions has the potential to significantly alter its biochemical properties, including its ability to act as a substrate for key enzymes in the tryptophan metabolic pathways.

L-Tryptophan: A Profile of Biological Activity

The biological significance of L-tryptophan is primarily linked to its role in several key metabolic pathways.

Serotonin Synthesis Pathway

The most widely recognized function of L-tryptophan is its role as the sole precursor to serotonin (5-hydroxytryptamine). This conversion is a two-step enzymatic process that is the rate-limiting factor in serotonin production.[1][3]

  • Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). The activity of TPH is dependent on the availability of L-tryptophan.[1]

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[3]

Increased availability of L-tryptophan can lead to an increased rate of serotonin synthesis in the brain, which has been linked to effects on mood, cognition, and sleep.[3][[“]]

L-Tryptophan L-Tryptophan 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-Hydroxytryptophan (5-HTP) Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan (5-HTP)->Serotonin (5-HT) Aromatic L-amino Acid Decarboxylase (AADC)

Caption: Serotonin Synthesis Pathway from L-Tryptophan.
Kynurenine Pathway

The majority of dietary L-tryptophan is metabolized through the kynurenine pathway. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The balance between the serotonin and kynurenine pathways is a critical area of research, with implications for immune response and neurological health.[5]

Melatonin Synthesis

Serotonin, derived from L-tryptophan, is a precursor for the synthesis of melatonin, a hormone primarily known for its role in regulating circadian rhythms.[2]

L-Tryptophan L-Tryptophan Serotonin Serotonin L-Tryptophan->Serotonin N-Acetylserotonin N-Acetylserotonin Serotonin->N-Acetylserotonin AANAT Melatonin Melatonin N-Acetylserotonin->Melatonin ASMT/HIOMT

Caption: Melatonin Synthesis Pathway.

This compound: An Uncharacterized Derivative

Currently, there is a significant lack of published data on the biological effects of this compound. The methylation at the N1 position of the indole ring and the N-dimethylation of the amino group would be expected to have profound effects on its interaction with the enzymes that metabolize L-tryptophan.

It is plausible that this compound may not serve as a substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, due to steric hindrance from the methyl group on the indole nitrogen. This could potentially make it an inhibitor of this enzyme. However, without experimental data, this remains speculative.

Quantitative Data Comparison

Due to the absence of direct comparative studies, a quantitative comparison of the biological activities of this compound and L-tryptophan cannot be provided at this time. The table below summarizes the key biological activities of L-tryptophan for which corresponding data on its dimethylated analog is unavailable.

Biological Assay/ParameterL-TryptophanThis compound
Serotonin Precursor Activity
Substrate for Tryptophan HydroxylaseYes[1]Data not available
Effect on Serotonin LevelsIncreases serotonin synthesis[[“]]Data not available
Kynurenine Pathway Metabolism
Substrate for IDO/TDOYes[5]Data not available
Protein Synthesis
Incorporation into ProteinsYes[2]Data not available
Receptor Binding
Affinity for Serotonin ReceptorsIndirect effects via serotoninData not available

Experimental Protocols

Given the lack of specific assays involving this compound, a standard protocol for assessing a key biological function of L-tryptophan is provided below. This protocol for a Tryptophan Hydroxylase (TPH) activity assay could be adapted in future studies to compare the effects of L-tryptophan and its derivatives.

Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on the enzymatic activity of TPH1, the enzyme responsible for the rate-limiting step in peripheral serotonin synthesis.[6]

Materials:

  • Recombinant human TPH1 enzyme

  • L-tryptophan (substrate)

  • 6-methyltetrahydropterin (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • Assay buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • Test compound (this compound) and vehicle (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection (Excitation ~300 nm, Emission ~345 nm for 5-HTP)

  • HPLC with fluorescence or electrochemical detection for validation

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan, 6-methyltetrahydropterin, and the test compound in appropriate solvents. Prepare a reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.

  • Enzyme and Inhibitor Pre-incubation: Add the TPH1 enzyme to the wells of the microplate. Add varying concentrations of the test compound or vehicle control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-tryptophan and 6-methyltetrahydropterin to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Detection of 5-HTP: The product, 5-hydroxytryptophan (5-HTP), can be quantified.

    • Fluorometric Microplate Assay: Measure the fluorescence of 5-HTP directly in the microplate.

    • HPLC-based Assay: For more precise quantification, analyze the samples by HPLC with fluorescence or electrochemical detection to separate and quantify 5-HTP.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Reagents Reagents Reaction_Initiation Reaction_Initiation Reagents->Reaction_Initiation Enzyme Enzyme Pre-incubation Pre-incubation Enzyme->Pre-incubation Inhibitor Inhibitor Inhibitor->Pre-incubation Pre-incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Termination Termination Incubation->Termination Detection Detection Termination->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Experimental Workflow for TPH1 Inhibition Assay.

Conclusion and Future Directions

The biological activities of L-tryptophan are well-established, with its role as a precursor to serotonin being of particular importance in neuroscience and pharmacology. In stark contrast, this compound remains a largely uncharacterized molecule. The structural modifications inherent to this derivative strongly suggest that its biological profile will differ significantly from that of L-tryptophan.

Future research should prioritize direct, head-to-head comparisons of these two compounds in a variety of biological assays. Key areas of investigation should include:

  • Enzyme kinetics studies: To determine if this compound acts as a substrate or inhibitor of TPH, TDO, and IDO.

  • Cell-based assays: To assess its ability to be transported into cells and its subsequent effects on intracellular signaling pathways.

  • In vivo studies: To evaluate its pharmacokinetic profile and its effects on neurotransmitter levels and behavior in animal models.

Such studies are essential to elucidate the potential pharmacological applications or toxicological properties of this compound and to provide a comprehensive understanding of how modifications to the tryptophan scaffold impact its biological function.

References

A Comparative Analysis of N,1-Dimethyl-L-tryptophan and 1-methyl-L-tryptophan in the Context of IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between tryptophan derivatives as inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is critical for advancing immunotherapeutic strategies. This guide provides a comparative overview of N,1-Dimethyl-L-tryptophan and 1-methyl-L-tryptophan, focusing on their effects on IDO1 and related pathways. While extensive data is available for 1-methyl-L-tryptophan, literature directly comparing it with this compound is limited.

Introduction to IDO1 and Tryptophan-based Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1] By depleting the essential amino acid tryptophan and producing immunomodulatory metabolites known as kynurenines, IDO1 plays a crucial role in creating an immunosuppressive microenvironment.[2] This mechanism is exploited by tumor cells to evade the host immune system, making IDO1 a compelling target for cancer immunotherapy.[2][3]

Tryptophan analogs, such as 1-methyl-L-tryptophan, have been developed as competitive inhibitors of IDO1.[4] These molecules aim to block the immunosuppressive effects of IDO1 and restore anti-tumor immunity. This guide focuses on comparing the known effects of 1-methyl-L-tryptophan with the available information on this compound.

Comparative Data on IDO1 Inhibition

While direct comparative studies are scarce, the following table summarizes the available data for each compound. It is important to note that much of the in vitro potency of 1-methyl-L-tryptophan does not fully translate to in vivo efficacy, suggesting complex mechanisms of action.[5]

ParameterThis compound1-methyl-L-tryptophan (L-1MT)
IDO1 Inhibition (Ki) Data not available in reviewed literature~19 µM (cell-free recombinant IDO1)[5]
Cell-based IDO1 Inhibition (IC50) Data not available in reviewed literature~120 µM (HeLa cells)[6]
In Vivo Efficacy Data not available in reviewed literatureLimited efficacy as a single agent; shows some anti-tumor activity in combination with chemotherapy in murine models.[5][7]
Mechanism of Action Presumed competitive inhibitor of IDO1Competitive inhibitor of IDO1; also reported to have off-target effects and may shift tryptophan metabolism towards the kynurenic acid branch.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are representative protocols for key experiments.

IDO1 Enzyme Activity Assay (Cell-Based)

This protocol is adapted from established methods for measuring IDO1 activity in cancer cell lines.[8]

Objective: To determine the inhibitory effect of a compound on IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SK-OV-3).

  • Cell culture medium (e.g., McCoy's 5a) with fetal bovine serum (FBS) and glutamine.

  • Interferon-gamma (IFNγ) to induce IDO1 expression.

  • L-tryptophan solution.

  • Test compounds (this compound, 1-methyl-L-tryptophan).

  • Trichloroacetic acid (TCA) solution.

  • Reagents for kynurenine detection (e.g., by HPLC or a colorimetric assay).

Procedure:

  • Cell Plating: Seed SK-OV-3 cells in a 96-well plate at a density of 3 × 10⁴ cells/well and allow them to attach overnight.

  • IDO1 Induction: Add IFNγ to the cell culture at a final concentration of 100 ng/mL and incubate for 24 hours to induce IDO1 expression.

  • Compound Treatment: Prepare serial dilutions of the test compounds in assay medium containing a known concentration of L-tryptophan (e.g., 50 µg/mL). Replace the cell culture medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • Analyze the supernatant for kynurenine concentration using a suitable method (e.g., HPLC).

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.

Kynurenine Pathway Metabolite Analysis via LC-MS/MS

This protocol outlines the general steps for quantifying tryptophan and its metabolites in biological samples.[9]

Objective: To measure the levels of tryptophan, kynurenine, and other metabolites in plasma or cell culture supernatant.

Materials:

  • Biological sample (plasma, cell culture supernatant).

  • Internal standards for each analyte.

  • Protein precipitation solution (e.g., acetonitrile).

  • LC-MS/MS system with a suitable reversed-phase column (e.g., C18).

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add internal standards to each sample.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the metabolites using a gradient elution on a C18 column.

    • Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for each analyte.

    • Calculate the concentration of each metabolite in the samples based on the standard curves.

Signaling Pathways and Visualizations

The inhibition of IDO1 has downstream effects on several signaling pathways, primarily by altering the balance of tryptophan and its kynurenine pathway metabolites.

IDO1-Mediated Immunosuppression Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation T_cell_anergy T Cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Treg_activation Treg Activation Kynurenine_accumulation->Treg_activation T_cell T Cell Immune_suppression Immune Suppression T_cell_anergy->Immune_suppression Treg Treg Treg_activation->Immune_suppression

Caption: IDO1 catalyzes tryptophan depletion and kynurenine accumulation, leading to immune suppression.

Experimental Workflow for IDO1 Inhibitor Screening

The diagram below outlines a typical workflow for screening and characterizing IDO1 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies enzymatic_assay Enzymatic Assay (Cell-free) cell_based_assay Cell-Based Assay enzymatic_assay->cell_based_assay metabolite_analysis Metabolite Analysis (LC-MS/MS) cell_based_assay->metabolite_analysis t_cell_coculture T Cell Co-culture cell_based_assay->t_cell_coculture tumor_models Murine Tumor Models metabolite_analysis->tumor_models t_cell_coculture->tumor_models pharmacokinetics Pharmacokinetics tumor_models->pharmacokinetics

Caption: A multi-step workflow for evaluating IDO1 inhibitors from in vitro screening to in vivo efficacy.

Conclusion

1-methyl-L-tryptophan is a well-characterized, albeit moderately potent, inhibitor of IDO1 with a complex biological profile. While it serves as a valuable research tool, its clinical development has been challenging. In contrast, there is a notable lack of publicly available experimental data on this compound. This data gap highlights the need for further research to characterize its potential as an IDO1 inhibitor and to enable a direct and comprehensive comparison with other tryptophan derivatives. Future studies should focus on determining the in vitro and in vivo efficacy of this compound and elucidating its precise mechanism of action. Such research will be instrumental in the rational design of more potent and specific IDO1 inhibitors for cancer immunotherapy.

References

Comparative Guide to the Analytical Method Validation for N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of various analytical techniques applicable to the validation of methods for the quantification of N,1-Dimethyl-L-tryptophan, a methylated derivative of the essential amino acid L-tryptophan. Given the structural similarity to L-tryptophan, established methods for tryptophan and its metabolites serve as a strong foundation for developing and validating assays for this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes and compares common analytical methods for the analysis of tryptophan and related molecules, which can be adapted for this compound.

Analytical Technique Principle Typical Performance Characteristics Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence.Linearity: Good (R² > 0.99)[1][2]. LOD/LOQ: Moderate, ng/mL to µg/mL range[2][3]. Precision (RSD): Typically <15%[2]. Accuracy/Recovery: 80-120%[2].Widely available, robust, cost-effective.Moderate sensitivity and selectivity, potential for matrix interference[4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.Linearity: Excellent (R² > 0.99)[5]. LOD/LOQ: Very low, pg/mL to ng/mL range[6][7][8]. Precision (RSD): <10%[5]. Accuracy/Recovery: 90-110%[5].High sensitivity and selectivity, suitable for complex matrices, requires minimal sample cleanup[4][9].Higher equipment cost and complexity. Potential for matrix effects and cross-interferences that need careful evaluation[5].
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.Linearity: Good. LOD/LOQ: Low, ng/mL range. Precision (RSD): <15%. Accuracy/Recovery: 85-115%.High chromatographic resolution.Requires derivatization to increase volatility, which can add complexity and variability[10][11].
Spectrophotometry Measurement of light absorbance of a colored product formed by a chemical reaction.Linearity: Good over a limited range (R² = 0.9996 for 10-100 mg/L)[12]. LOD/LOQ: Higher compared to chromatographic methods. Precision (RSD): <2%[12]. Accuracy/Recovery: 90.5% to 104.3%[12].Simple, rapid, and inexpensive instrumentation[12].Low selectivity and sensitivity, susceptible to interference from other compounds in the sample.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a commonly employed technique for its high sensitivity and specificity.

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is typically performed. A common procedure involves adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.[4]

  • Internal Standard Spiking: An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d3), should be added to the sample before protein precipitation to account for variability during sample processing and analysis.[13][14]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[4][15]

  • Supernatant Collection: The clear supernatant containing the analyte and IS is carefully transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in the mobile phase to enhance concentration and compatibility with the chromatographic system.

LC-MS/MS Analysis
  • Chromatographic Column: A reversed-phase C18 column is frequently used for the separation of tryptophan and its metabolites and would be suitable for this compound.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[15]

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its IS would need to be determined.

Visualizing the Workflow and Method Comparison

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

G Figure 1: Experimental Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound and Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Reconstitute Evaporate and Reconstitute Collect->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision (Repeatability & Intermediate) Detect->Precision Selectivity Selectivity & Specificity Detect->Selectivity LOD Limit of Detection (LOD) Detect->LOD LOQ Limit of Quantification (LOQ) Detect->LOQ Stability Stability Detect->Stability

A typical workflow for analytical method validation.
Comparison of Analytical Methods

This flowchart provides a high-level comparison of the primary analytical techniques discussed.

G Figure 2: Comparison of Analytical Methods cluster_lcms LC-MS/MS cluster_hplc HPLC-UV/Fluorescence cluster_gcms GC-MS cluster_spectro Spectrophotometry Start Start: Need to Quantify This compound LCMS_adv Advantages: - High Sensitivity - High Selectivity - Suitable for Complex Matrices Start->LCMS_adv High Sensitivity/Selectivity Needed HPLC_adv Advantages: - Widely Available - Robust - Cost-Effective Start->HPLC_adv Routine Analysis, Lower Cost GCMS_adv Advantages: - High Resolution Start->GCMS_adv Volatile Analytes Spectro_adv Advantages: - Simple & Rapid - Inexpensive Start->Spectro_adv Screening/High Concentration LCMS_disadv Disadvantages: - High Cost - Complex Instrumentation - Potential Matrix Effects LCMS_adv->LCMS_disadv HPLC_disadv Disadvantages: - Moderate Sensitivity - Potential Interference HPLC_adv->HPLC_disadv GCMS_disadv Disadvantages: - Requires Derivatization GCMS_adv->GCMS_disadv Spectro_disadv Disadvantages: - Low Selectivity - Low Sensitivity Spectro_adv->Spectro_disadv

A high-level comparison of analytical methods.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for Tryptophan and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Currently, a comprehensive search of commercially available antibody catalogs reveals no antibodies specifically targeting N,1-Dimethyl-L-tryptophan. This guide, therefore, addresses the critical aspect of antibody cross-reactivity in the broader context of L-tryptophan and its derivatives. For researchers in drug development and metabolic studies, understanding and validating antibody specificity is paramount. This document provides a framework for evaluating potential cross-reactivity of antibodies against small molecules, using commercially available anti-L-tryptophan antibodies as a case study.

Data Presentation: A Case Study in Cross-Reactivity

When evaluating an antibody for a specific small molecule, it is crucial to examine its cross-reactivity against structurally similar compounds. This data is often provided in datasheets or can be determined experimentally. Below is a sample data table illustrating how to present such findings.

AntibodyTargetTested AnalogCross-Reactivity (%)Assay Method
Mouse Monoclonal Anti-L-Tryptophan (Clone: 4H11-A11) L-TryptophanTryptamineNo significant cross-reactivity observed[1][2]Competitive ELISA

Experimental Protocols

Accurate assessment of antibody specificity and cross-reactivity relies on robust experimental design. Here, we detail two fundamental protocols for this purpose.

Competitive ELISA for Cross-Reactivity Assessment

This method is highly effective for quantifying the cross-reactivity of an antibody with various analogs of the target antigen.[3][4][5][6]

Principle: The assay measures the ability of a potential cross-reactant to compete with the primary antigen for binding to the antibody. A decrease in signal when the antibody is pre-incubated with the analog indicates cross-reactivity.

Materials:

  • Microtiter plates pre-coated with the target antigen (e.g., L-Tryptophan conjugate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the target antigen

  • The analog to be tested for cross-reactivity

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Use a microtiter plate pre-coated with the target antigen. If not pre-coated, coat the wells with 1-10 µg/mL of the antigen in a suitable coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate twice with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare a series of dilutions of the test analog.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the various concentrations of the test analog for at least 1 hour at room temperature.

    • As a positive control, incubate the primary antibody with the target antigen.

    • As a negative control, incubate the primary antibody with buffer alone.

  • Incubation: After the blocking step, wash the plate three times. Add 100 µL of the antibody-analog mixtures to the appropriate wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity by comparing the concentration of the analog required to cause 50% inhibition of the signal with the concentration of the target antigen required for the same level of inhibition.

Immunohistochemistry (IHC) for Specificity Validation

IHC allows for the visualization of antibody binding in the context of tissue architecture, providing an important validation of specificity.[7][8][9][10]

Principle: This protocol outlines the steps to stain formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the localization and specificity of an antibody.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with a blocking solution for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking solution.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired stain intensity develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with mounting medium.

  • Analysis: Examine the slides under a microscope to evaluate the staining pattern and intensity. Specific staining should be localized to the expected cellular compartments and tissue types.

Visualizations

Tryptophan Metabolic Pathways

Understanding the metabolic fate of L-tryptophan is crucial for appreciating the need for highly specific antibodies. Tryptophan is a precursor to several bioactive molecules, including serotonin and kynurenine.[11][12][13][14][15] An antibody that cross-reacts with these metabolites would yield misleading results.

Tryptophan_Metabolism Tryptophan Metabolic Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway cluster_indole Indole Pathway (Microbiota) Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine IDO/TDO Tryptamine Tryptamine Tryptophan->Tryptamine TDC Indole Indole Tryptophan->Indole Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Indole-3-acetic acid Indole-3-acetic acid Tryptamine->Indole-3-acetic acid

Caption: Major metabolic pathways of L-tryptophan.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for determining antibody cross-reactivity.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity Start Start: Antigen-Coated Plate Blocking Block non-specific sites Start->Blocking PreIncubation Pre-incubate Primary Antibody with Test Analog Blocking->PreIncubation Incubation Add Antibody-Analog Mixture to Plate Wells PreIncubation->Incubation Wash1 Wash Incubation->Wash1 SecondaryAb Add Enzyme-Conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analysis Analyze Data and Calculate % Cross-Reactivity Read->Analysis

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Logical Workflow: Antibody Validation

A systematic approach to antibody validation ensures reliable and reproducible results. The diagram below presents a logical workflow for this process.

Antibody_Validation_Workflow Antibody Validation Logical Workflow Start Start: Obtain Antibody InitialScreen Initial Specificity Screen (e.g., ELISA, Dot Blot) Start->InitialScreen CrossReactivity Cross-Reactivity Testing (Competitive ELISA) InitialScreen->CrossReactivity AppValidation Application-Specific Validation CrossReactivity->AppValidation IHC Immunohistochemistry (IHC) AppValidation->IHC WB Western Blot AppValidation->WB IF Immunofluorescence (IF) AppValidation->IF DataAnalysis Data Analysis and Confirmation of Specificity IHC->DataAnalysis WB->DataAnalysis IF->DataAnalysis Validated Validated for Use DataAnalysis->Validated

References

A Comparative Analysis of N,1-Dimethyl-L-tryptophan and N,N-dimethyltryptamine: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available pharmacological data for N,1-Dimethyl-L-tryptophan and the well-characterized psychedelic compound, N,N-dimethyltryptamine (DMT). While extensive research has elucidated the activity of DMT, there is a notable absence of experimental data for this compound. This guide, therefore, provides a detailed overview of the known activity of DMT and offers a theoretical comparison to the potential activity of this compound based on structural analysis and general pharmacological principles of related tryptamines.

Introduction

N,N-dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in numerous plants and animals, known for its potent and short-acting hallucinogenic effects.[1] Its pharmacological profile has been extensively studied, revealing its primary mechanism of action through interaction with the serotonergic system. In contrast, this compound, a structural isomer of DMT, remains largely uncharacterized in scientific literature. This guide aims to provide a clear comparison based on the available evidence, highlighting the well-established activity of DMT and postulating the potential pharmacological properties of this compound.

Structural Differences

The key distinction between these two molecules lies in the placement of the two methyl groups attached to the L-tryptophan scaffold.

  • N,N-dimethyltryptamine (DMT): Features two methyl groups on the terminal nitrogen of the ethylamine side chain.

  • This compound: Presumably has one methyl group on the nitrogen of the indole ring (position 1) and one methyl group on the nitrogen of the amino acid's alpha-amino group. It is important to note that the decarboxylation of tryptophan is a key step in the biosynthesis of tryptamines like DMT.[2]

Comparative Pharmacological Activity

Due to the lack of experimental data for this compound, a direct quantitative comparison is not possible. The following sections detail the known activity of DMT.

Receptor Binding and Functional Activity of N,N-dimethyltryptamine (DMT)

DMT's psychoactive effects are primarily mediated by its activity as an agonist at serotonin receptors, particularly the 5-HT₂A subtype.[1] It also exhibits affinity for a range of other serotonin and non-serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference(s)
5-HT₂A67.8 - 120Partial Agonist[3]
5-HT₂C190Partial Agonist[3]
5-HT₁A110 - 1000Agonist[3]
5-HT₁D560Agonist[3]
5-HT₇630Agonist[3]
Sigma-114,000Agonist[3]
In Vivo Activity of N,N-dimethyltryptamine (DMT)

Intravenous or intramuscular administration of DMT in humans produces a rapid onset of profound psychological effects, including intense visual and auditory hallucinations, alterations in the perception of time and self, and mystical-type experiences. Physiological effects can include transient increases in heart rate and blood pressure. The subjective effects of DMT are short-lived, typically resolving within 30 minutes.[1]

Theoretical Activity of this compound

The pharmacological activity of this compound is likely to differ significantly from that of DMT due to two key structural modifications: the presence of a carboxylic acid group and methylation on the indole nitrogen.

  • Presence of a Carboxylic Acid Group: The carboxylic acid group of the tryptophan backbone significantly increases the polarity of the molecule. This would likely impede its ability to cross the blood-brain barrier, a crucial step for producing central nervous system effects. For comparison, L-tryptophan itself requires active transport to enter the brain.[4]

  • Methylation at the 1-Position (Indole Nitrogen): Methylation at the N1 position of the indole ring in other tryptamine derivatives has been shown to alter receptor binding affinity and efficacy. However, without experimental data, the specific impact on this compound's activity remains speculative.

Given these structural features, it is plausible that this compound may not exhibit the classic psychedelic activity associated with DMT. It may have a different pharmacological profile, potentially interacting with peripheral targets or acting as a metabolic precursor to other compounds.

Experimental Protocols

To empirically determine the activity of this compound and enable a direct comparison with DMT, the following experimental protocols would be necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of relevant receptors (e.g., 5-HT receptor subtypes, dopamine receptors, adrenergic receptors).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or DMT).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay for 5-HT₂A Receptor Activation)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of this compound at the 5-HT₂A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2) are cultured.

  • Compound Application: The cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.

In Vivo Studies (e.g., Head-Twitch Response in Rodents)

Objective: To assess the in vivo psychoactive potential of this compound.

Methodology:

  • Animal Model: Mice are commonly used for this assay.

  • Compound Administration: Animals are administered various doses of this compound or a positive control (DMT).

  • Behavioral Observation: The frequency of head-twitches, a behavioral proxy for 5-HT₂A receptor activation, is recorded for a defined period.

  • Data Analysis: A dose-response curve is generated to evaluate the compound's ability to induce the head-twitch response.

Signaling Pathways and Experimental Workflow

cluster_0 N,N-dimethyltryptamine (DMT) Signaling DMT DMT 5-HT2A_Receptor 5-HT₂A Receptor DMT->5-HT2A_Receptor Agonist Gq_G11 Gq/G₁₁ 5-HT2A_Receptor->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Simplified signaling pathway of N,N-dimethyltryptamine (DMT) at the 5-HT₂A receptor.

cluster_1 Experimental Workflow for Activity Comparison Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Receptor_Binding Receptor Binding (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assays Functional Assays (EC₅₀/IC₅₀ determination) In_Vitro_Assays->Functional_Assays Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis In_Vivo_Studies In Vivo Studies Functional_Assays->In_Vivo_Studies Functional_Assays->Data_Analysis Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Behavioral_Assays Behavioral Assays (e.g., Head-Twitch) In_Vivo_Studies->Behavioral_Assays Behavioral_Assays->Data_Analysis DMT_Data DMT (Reference Data) DMT_Data->Data_Analysis

Caption: A proposed experimental workflow for the characterization and comparison of novel tryptamines.

Conclusion

While N,N-dimethyltryptamine is a well-researched psychedelic compound with a clearly defined pharmacological profile centered on serotonin receptor agonism, this compound remains a scientific unknown. Based on its chemical structure, it is unlikely to possess the same psychoactive properties as DMT, primarily due to the anticipated poor blood-brain barrier penetration. Rigorous experimental investigation using the protocols outlined above is necessary to elucidate the true pharmacological activity of this compound and enable a definitive comparison with DMT. Until such data becomes available, any claims regarding its activity should be treated with caution.

References

A Comparative Guide to the In Vitro and In Vivo Stability of N,N-Dimethyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide uses N,N-Dimethyltryptamine (DMT) as a surrogate for N,1-Dimethyl-L-tryptophan due to the limited availability of public data on the latter. DMT shares a dimethylated tryptamine core, providing a relevant, albeit not identical, model for stability comparison.

Introduction

Understanding the metabolic fate and stability of a compound is a cornerstone of drug discovery and development. This guide provides a comparative overview of the in vitro and in vivo stability of N,N-Dimethyltryptamine (DMT), a structurally related compound to this compound. By examining its stability in controlled laboratory settings versus within a living organism, researchers can gain valuable insights into its potential pharmacokinetic profile.

Data Presentation

In Vitro Stability of N,N-Dimethyltryptamine (DMT)

The in vitro stability of DMT has been investigated using human liver microsomes (HLM) and recombinant CYP enzymes. These studies are crucial for identifying the primary metabolic pathways and the enzymes responsible for a compound's degradation.

ParameterValueExperimental SystemKey Findings
Primary Metabolizing EnzymesMAO-A, CYP2D6, CYP2C19Human Hepatocytes and Mitochondrial FractionsInhibition of MAO-A and CYP2D6 significantly reduced DMT clearance, with a lesser effect from CYP2C19 inhibition.[1][2][3]
CYP-Mediated MetabolismRapidly metabolized by CYP2D6Recombinant human CYP enzymesDMT was stable when incubated with other CYP enzymes, indicating a high specificity for CYP2D6.[4][5]
Major MetabolitesIndole-3-acetic acid (IAA), DMT-N-oxide (DMT-NO), Mono-, di-, and tri-oxygenated metabolitesHuman Liver Microsomes, Human PlasmaOxidative deamination by MAO-A leads to IAA, while N-oxidation forms DMT-NO.[6][7][8] Hydroxylation on the indole core is mediated by CYP2D6.[4]
In Vivo Stability (Pharmacokinetics) of N,N-Dimethyltryptamine (DMT)

In vivo studies in humans and animals reveal the dynamic nature of a compound's stability, encompassing absorption, distribution, metabolism, and excretion (ADME).

ParameterSpeciesValueRoute of AdministrationKey Findings
Elimination Half-lifeHuman9-12 minutesIntravenous infusionDMT is rapidly cleared from the plasma.[1][2][3]
Peak Plasma Concentration (Cmax)HumanReached within minutesIntravenous infusionRapid attainment of peak plasma concentrations.[2]
ClearanceHumanRapidIntravenous infusionConsistent with a high metabolic rate.[1][2]
Brain Uptake and RetentionRabbitImmediate entry, detected for at least 7 daysIntravenous injectionSuggests potential for central nervous system effects.
Major Excretion ProductsHumanIndole-3-acetic acid (IAA), DMT-N-oxide (DMT-NO)Not specifiedConsistent with in vitro metabolic pathways.[7][8]

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound (e.g., N,N-Dimethyltryptamine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with the liver microsomes in phosphate buffer at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In_Vitro_Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add F Incubate at 37°C E->F G Terminate Reaction at Time Points with Acetonitrile F->G Sample at t=0, 5, 15, 30, 60 min H Centrifuge to Precipitate Proteins G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation (t½, CLint) J->K

Workflow for In Vitro Microsomal Stability Assay.
In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general outline for conducting a pharmacokinetic study in a rodent model.

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound in a living organism.

Materials:

  • Test compound

  • Appropriate vehicle for dosing

  • Rodents (e.g., rats or mice)

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS) for bioanalysis

Procedure:

  • Acclimatize animals to the housing conditions.

  • Fast animals overnight before dosing (with access to water).

  • Administer the test compound via the desired route (e.g., intravenous, oral).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples.

  • Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In_Vivo_Pharmacokinetic_Study_Workflow A Animal Acclimatization & Fasting B Test Compound Administration (e.g., IV, PO) A->B C Serial Blood Sampling at Predetermined Time Points B->C D Plasma Separation by Centrifugation C->D E Sample Storage (-80°C) D->E F Bioanalysis of Plasma Samples (LC-MS/MS) E->F G Pharmacokinetic Data Analysis (t½, Cmax, AUC) F->G

Workflow for In Vivo Pharmacokinetic Study.

Signaling Pathways and Logical Relationships

Predicted Metabolic Pathways of N,N-Dimethyltryptamine

The metabolism of DMT primarily involves two major pathways: oxidative deamination by monoamine oxidase A (MAO-A) and N-oxidation. Additionally, cytochrome P450 enzymes, particularly CYP2D6, contribute to its metabolism through hydroxylation.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A MAO-A DMT->MAO_A N_Oxidase N-Oxidase DMT->N_Oxidase CYP2D6 CYP2D6 DMT->CYP2D6 IAA Indole-3-acetic acid (IAA) DMT_NO DMT-N-oxide Hydroxylated_Metabolites Hydroxylated Metabolites MAO_A->IAA Oxidative Deamination N_Oxidase->DMT_NO N-Oxidation CYP2D6->Hydroxylated_Metabolites Hydroxylation

Predicted Metabolic Pathways of N,N-Dimethyltryptamine.

Conclusion

The available data on N,N-Dimethyltryptamine (DMT) indicates a compound with low in vitro stability in the presence of specific metabolic enzymes (MAO-A and CYP2D6) and consequently, low in vivo stability, characterized by rapid clearance and a short half-life. The primary metabolic routes involve oxidative deamination and N-oxidation. This profile suggests that while the compound is rapidly eliminated, its immediate bioavailability to target tissues, such as the brain, can be significant. For a compound like this compound, a similar susceptibility to metabolism by MAO and CYP enzymes would be expected, though the specific rates and resulting pharmacokinetic profile would require direct experimental evaluation. This guide serves as a foundational resource for researchers to design and interpret stability studies for novel tryptophan derivatives.

References

A Comparative Guide to Isotopic Labeling of N,1-Dimethyl-L-tryptophan for Tracer Studies in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled N,1-Dimethyl-L-tryptophan with other key tryptophan-based radiotracers used in preclinical positron emission tomography (PET) imaging. The focus is on providing objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid in the selection of the most appropriate tracer for your research needs.

Performance Comparison of Tryptophan-Based PET Tracers

The selection of a suitable radiotracer is critical for the successful imaging of biological processes. This section provides a quantitative comparison of key performance indicators for [¹¹C]this compound and two widely used alternative tracers: α-[¹¹C]methyl-L-tryptophan and 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan.

RadiotracerIsotopeHalf-life (min)Radiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/µmol)Key Application
[¹¹C]this compound ¹¹C20.447 ± 6.3%[1]>98%[1]47-130[1]Imaging IDO1 expression and pharmacokinetics of 1-Methyl-Tryptophan[1][2]
α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) ¹¹C20.420-25% (uncorrected)[3] or 53 ± 12% (decay-corrected)>99%[4]35-116[4] or ~2000 Ci/mmol (~74 GBq/µmol)[3]Imaging tryptophan metabolism in brain tumors and epilepsy[5][6][7]
1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) ¹⁸F109.715-28% (decay-corrected)>90%88-122Imaging IDO-mediated kynurenine pathway in cancer

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable and comparable data. This section outlines the methodologies for the radiosynthesis, PET imaging, and ex vivo biodistribution studies of [¹¹C]this compound.

Radiosynthesis of [¹¹C]this compound

The synthesis of [¹¹C]this compound is a rapid process critical for tracers labeled with the short-lived carbon-11 isotope.

Procedure:

  • Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Trapping and Conversion: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or another suitable methylating agent.

  • ¹¹C-Methylation: The precursor, N-Boc-L-tryptophan, is reacted with the [¹¹C]methylating agent in an appropriate solvent.

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.

Animal PET/CT Imaging Protocol

Animal Model: Male Sprague-Dawley rats are typically used for in vivo studies.

Procedure:

  • Anesthesia: Animals are anesthetized using isoflurane (2% for induction, 1.5% for maintenance).

  • Tracer Injection: A bolus of [¹¹C]this compound (typically 70-74 MBq, 0.4–0.6 nmol) is injected via a lateral tail vein[2].

  • Image Acquisition: Dynamic PET scans are acquired for a specified duration (e.g., 60 minutes) immediately following injection. CT scans are performed for anatomical reference and attenuation correction.

  • Image Analysis: Regions of interest (ROIs) are drawn on the co-registered PET/CT images to determine the tracer uptake in various organs, expressed as Standardized Uptake Value (SUV).

Ex Vivo Biodistribution Protocol

Procedure:

  • Tracer Injection: A known amount of [¹¹C]this compound is administered intravenously to the animals.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 15 and 60 minutes post-injection), animals are euthanized by cervical dislocation[2].

  • Organ Harvesting: Major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone, and brain) are rapidly dissected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The tissue radioactivity is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a tracer operates is crucial for interpreting imaging data. The following diagrams, generated using the DOT language, illustrate the kynurenine pathway, the target of this compound, and the general workflow for a preclinical tracer study.

Kynurenine_Pathway Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolism N1_Dimethyl_L_Tryptophan [11C]this compound (Tracer) N1_Dimethyl_L_Tryptophan->IDO1_TDO Inhibition & Imaging Target N_Formylkynurenine N-Formylkynurenine IDO1_TDO->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression

Figure 1. The Kynurenine Pathway and the Role of this compound.

Preclinical_Tracer_Workflow cluster_synthesis Radiotracer Synthesis cluster_animal_study Preclinical Animal Study cluster_analysis Data Analysis Cyclotron Cyclotron Production of Isotope Radiolabeling Automated Radiolabeling Cyclotron->Radiolabeling QC Quality Control (Purity, Molarity) Radiolabeling->QC Injection Tracer Injection QC->Injection Animal_Model Animal Model Preparation Animal_Model->Injection PET_CT PET/CT Imaging Injection->PET_CT Biodistribution Ex vivo Biodistribution Injection->Biodistribution Image_Analysis Image Analysis (ROI, SUV) PET_CT->Image_Analysis Data_Interpretation Biological Interpretation Biodistribution->Data_Interpretation Image_Analysis->Data_Interpretation

Figure 2. General Workflow for a Preclinical Tracer Study.

References

A Comparative Guide to Confirming the Chiral Purity of Synthetic N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of synthetic compounds like N,1-Dimethyl-L-tryptophan is a critical step in guaranteeing safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical techniques for confirming the enantiomeric purity of this compound, complete with experimental protocols and data presentation.

The primary methods for assessing chiral purity include Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Circular Dichroism (CD) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the stereochemical integrity of the target molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers, offering high resolution and sensitivity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For tryptophan derivatives, several types of CSPs have proven effective.

Alternative 1: Cinchona Alkaloid-Based Zwitterionic CSP

This method has demonstrated efficient enantiomeric separation of various monosubstituted tryptophan derivatives, including the closely related 1-methyltryptophan.[1] The zwitterionic nature of the stationary phase allows for effective separation with good peak shapes.

Alternative 2: Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptides, such as teicoplanin, are also excellent chiral selectors for underivatized amino acids and their derivatives.[2] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them versatile for separating polar, ionic compounds like this compound.[2]

Experimental Protocol: Chiral HPLC of a Tryptophan Derivative

The following protocol is adapted from a method for the separation of monosubstituted tryptophan derivatives and can be optimized for this compound.[1]

  • Column: CHIRALPAK® ZWIX(+) (or a similar Cinchona alkaloid-based zwitterionic CSP)

  • Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25°C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: Chiral HPLC

The primary data from a chiral HPLC experiment is a chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

ParameterL-enantiomerD-enantiomer
Retention Time (min) tLtD
Peak Area ALAD
Enantiomeric Excess (%) \multicolumn{2}{c}{( AL - AD ) / ( AL + AD ) x 100}

Note: Retention times and peak areas are hypothetical and would be determined experimentally.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase inject Inject sample onto chiral column prep->inject separate Separate enantiomers inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate report report calculate->report Confirm Chiral Purity

Caption: Workflow for determining chiral purity using HPLC.

Polarimetry

Polarimetry is a classical and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a pure enantiomer.

Experimental Protocol: Polarimetry

  • Instrument: Polarimeter

  • Light Source: Sodium D-line (589 nm)

  • Sample Cell: 1 dm path length

  • Solvent: A suitable solvent in which the sample is soluble (e.g., methanol, water).

  • Concentration: Prepare a solution of known concentration (e.g., 1 g/100 mL).

  • Measurement: Measure the observed rotation and calculate the specific rotation using the formula: [α] = α / (c × l) where:

    • [α] is the specific rotation

    • α is the observed rotation

    • c is the concentration in g/mL

    • l is the path length in dm

Data Presentation: Polarimetry

The measured specific rotation is compared to the literature value for the pure enantiomer. A lower value indicates the presence of the other enantiomer.

CompoundSolventConcentration ( g/100 mL)Specific Rotation [α]D
This compound Methanol1.0To be determined experimentally
Literature Value (L-form) Methanol1.0Hypothetical Value
Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of a specific enantiomer. For tryptophan and its derivatives, the aromatic indole chromophore gives rise to characteristic CD signals in the near-UV region (250-320 nm).[3]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Instrument: CD Spectropolarimeter

  • Wavelength Range: 200-350 nm

  • Sample Cell: 1 cm path length quartz cuvette

  • Solvent: A suitable UV-transparent solvent (e.g., methanol, phosphate buffer).

  • Concentration: Prepare a solution of known concentration (e.g., 0.1 mg/mL).

  • Measurement: Record the CD spectrum and compare it to the spectrum of a known standard of the pure L-enantiomer.

Data Presentation: Circular Dichroism

The CD spectrum of the synthetic sample should be qualitatively identical to that of the pure L-enantiomer standard. The presence of the D-enantiomer will lead to a decrease in the signal intensity.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1) of Synthetic SampleMolar Ellipticity [θ] (deg·cm2·dmol-1) of L-Standard
λmax 1Experimental ValueReference Value
λmax 2Experimental ValueReference Value

Note: Wavelengths of maximum ellipticity (λmax) and their corresponding molar ellipticities are determined from the spectra.

Logical Relationship of Chiral Purity Confirmation

G cluster_synthesis Synthesis cluster_analysis Chiral Purity Analysis cluster_confirmation Confirmation synthesis Synthetic this compound hplc Chiral HPLC synthesis->hplc polarimetry Polarimetry synthesis->polarimetry cd Circular Dichroism synthesis->cd quant Quantitative Purity (e.g., >99% ee) hplc->quant qual Qualitative Confirmation (Correct Enantiomer) polarimetry->qual cd->qual final_confirm Chiral Purity Confirmed quant->final_confirm qual->final_confirm

Caption: Interrelation of analytical methods for chiral purity.

Comparison and Recommendations

FeatureChiral HPLCPolarimetryCircular Dichroism
Primary Information Quantitative enantiomeric excess (% ee)Specific rotation, qualitative indication of purity"Fingerprint" of the enantiomer, qualitative confirmation
Sensitivity HighModerate to lowHigh
Quantitative Accuracy HighModerateSemi-quantitative
Instrumentation Readily available in analytical labsCommon in synthetic chemistry labsMore specialized, common in biochemistry labs
Sample Requirement Low (µg to mg)Moderate (mg)Low (µg to mg)
Key Advantage Direct separation and quantification of enantiomersRapid and simple measurementHigh specificity and structural information
Key Limitation Requires method development for new compoundsLess sensitive to small amounts of impurityRequires a chromophore near the chiral center

Recommendation:

For a comprehensive and robust confirmation of the chiral purity of synthetic this compound, a combination of these methods is recommended.

  • Primary Method: Chiral HPLC should be used as the primary method for the accurate quantification of enantiomeric excess.

  • Confirmatory Methods: Polarimetry and Circular Dichroism serve as excellent orthogonal methods to confirm the identity of the major enantiomer and to ensure that the observed optical activity is consistent with the L-configuration.

By employing this multi-faceted approach, researchers can be highly confident in the chiral integrity of their synthetic this compound, a crucial aspect for its application in research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of N,1-Dimethyl-L-tryptophan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N,1-Dimethyl-L-tryptophan, ensuring operational integrity and adherence to safety protocols.

It is imperative to note that this compound should be considered a hazardous material. [1] A comprehensive understanding of its properties through a dedicated Safety Data Sheet (SDS) is critical before any handling or disposal procedures are initiated. The information presented here is based on general best practices for analogous compounds and should be supplemented by the official SDS provided by the supplier.

Immediate Safety and Handling Precautions

Prior to disposal, adherence to strict safety measures is paramount to mitigate potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many analytical reference standards, requires a systematic approach to ensure safety and regulatory compliance.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product is the primary source of information for disposal. This document will provide explicit instructions from the manufacturer.

  • Segregation and Labeling: Unused or waste this compound should be kept in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound."

  • Waste Collection:

    • For solid waste, carefully sweep the material to avoid dust generation and place it in a designated, sealed hazardous waste container.

    • For solutions, do not dispose of them down the drain. Collect liquid waste in a dedicated, leak-proof container that is appropriately labeled.

  • Engage a Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[2] These services are equipped to manage the transportation and final disposition of hazardous materials in accordance with all federal, state, and local regulations.

  • Record Keeping: Maintain meticulous records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary

While a specific SDS for this compound was not publicly available, the following table summarizes key physical and chemical properties of the closely related N,N-Dimethyl-L-tryptophan (hydrochloride), which can inform handling procedures.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂ • HClCayman Chemical[3]
Formula Weight 268.7 g/mol Cayman Chemical[3]
Appearance SolidCayman Chemical[3]
Purity ≥95%Cayman Chemical[3]
Solubility Soluble in DMSO and WaterCayman Chemical[3]
Storage -20°CCayman Chemical[3]
Stability ≥ 4 yearsCayman Chemical[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Consult SDS for This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Segregate and Label Waste Container B->C D Collect Solid and Liquid Waste Separately C->D E Store Securely in Designated Area D->E F Contact Licensed Waste Disposal Service E->F Regulatory Compliance G Complete Disposal Documentation F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling N,1-Dimethyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N,1-Dimethyl-L-tryptophan

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting, including personal protective equipment, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar solid compounds.

Protection Type Specific Equipment Standard/Requirement Purpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to NIOSH (US) or EN 166 (EU) standards.[1]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspected prior to use for any defects.Prevents skin contact with the substance.
Body Protection Laboratory coat or impervious clothing.Should be appropriate for the concentration and amount of the substance being handled.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator may be necessary.Use respirators and components tested and approved under appropriate government standards.Prevents inhalation of fine dust particles.
Operational and Disposal Plans

Effective operational and disposal plans are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Operational Plan for Handling

Step Procedure Key Considerations
1. Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.Use mechanical exhaust to minimize exposure to dust.
2. Safe Handling Practices Avoid formation of dust and aerosols.[2] Do not breathe dust. Avoid contact with skin and eyes.Minimize the quantity of substance handled at one time.
3. Hygiene Measures Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and cross-contamination.
4. Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.Protect from moisture and incompatible materials like strong oxidizing agents.[1]

Disposal Plan

Waste Type Disposal Method Regulatory Compliance
Contaminated Solids Collect in a suitable, labeled, and closed container for disposal.Dispose of as chemical waste in accordance with local, state, and federal regulations.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as chemical waste.Follow institutional guidelines for hazardous waste disposal.
Empty Containers Rinse thoroughly and dispose of according to institutional guidelines.Check with your EHS department for specific procedures on container disposal.

Visual Guidance

Experimental Workflow for Handling Chemical Powders

The following diagram illustrates a standard workflow for safely handling a chemical powder like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: General laboratory workflow for handling chemical powders.

Decision Logic for Personal Protective Equipment Selection

This diagram outlines the logical steps for selecting the appropriate PPE when handling a chemical substance.

G Assess Hazards Assess Hazards Inhalation Hazard? Inhalation Hazard? Assess Hazards->Inhalation Hazard? Skin Contact Hazard? Skin Contact Hazard? Inhalation Hazard?->Skin Contact Hazard? No Use Respirator Use Respirator Inhalation Hazard?->Use Respirator Yes Eye Contact Hazard? Eye Contact Hazard? Skin Contact Hazard?->Eye Contact Hazard? No Wear Gloves Wear Gloves Skin Contact Hazard?->Wear Gloves Yes Wear Goggles/Face Shield Wear Goggles/Face Shield Eye Contact Hazard?->Wear Goggles/Face Shield Yes No Specific PPE No Specific PPE Eye Contact Hazard?->No Specific PPE No Use Respirator->Skin Contact Hazard? Wear Gloves->Eye Contact Hazard? Proceed with Work Proceed with Work Wear Goggles/Face Shield->Proceed with Work No Specific PPE->Proceed with Work

Caption: Decision-making process for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.